molecular formula C8H7F3O B15336128 2-(Difluoromethyl)-5-fluoroanisole

2-(Difluoromethyl)-5-fluoroanisole

Cat. No.: B15336128
M. Wt: 176.14 g/mol
InChI Key: ZTMNUKZGXIRNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-fluoroanisole is a fluorinated aromatic compound offered For Research Use Only. It is not for diagnostic or therapeutic uses. This chemical serves as a versatile building block in organic synthesis, particularly in the development of active molecules for pharmaceutical and agrochemical research. The presence of both a difluoromethyl group and a fluoro substituent on the anisole ring system makes it a valuable intermediate for creating more complex structures. These fluorinated motifs are often incorporated to modulate the lipophilicity, metabolic stability, and bioavailability of target compounds. Researchers utilize this scaffold in the synthesis of candidates for various therapeutic areas. As a standard safety practice, proper personal protective equipment should be worn when handling this material, and it should be stored in a cool, well-ventilated area. Consult the safety data sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMNUKZGXIRNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

bioisosteric potential of 2-(Difluoromethyl)-5-fluoroanisole in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the 2-(Difluoromethyl)-5-fluoroanisole scaffold represents a high-value "privileged fragment." It uniquely combines three critical design elements: the difluoromethyl (


)  group as a lipophilic hydrogen bond donor, an aryl fluoride  for metabolic blocking, and a methoxy anchor  for conformational locking.

This guide analyzes the physicochemical rationale for deploying this fragment, provides a validated synthetic protocol, and outlines its utility in modulating DMPK (Drug Metabolism and Pharmacokinetics) profiles during lead optimization.

Physicochemical Rationale: The "Lipophilic Donor"[1][2]

The primary value of the 2-(Difluoromethyl)-5-fluoroanisole moiety lies in the bioisosteric properties of the


 group. Unlike the trifluoromethyl group (

), which is purely lipophilic and electron-withdrawing, the

group possesses a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).
1.1 The Bioisosteric Triad

The


 group acts as a "chameleon" bioisostere, bridging the gap between three common functionalities:
FeatureMethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
H-Bond Donor NoStrongWeak / Tunable
Lipophilicity (

LogP)
High (Reference)Low (Hydrophilic)Moderate (Lipophilic)
Metabolic Stability Low (Benzylic Ox.)Variable (Glucuronidation)High
Electronic Effect Weak DonorDonorStrong Withdrawer
1.2 The "Fluorine Scan" Logic

In this specific scaffold, the 5-fluoro substituent plays a defensive role. In anisole derivatives, the position para to the methoxy group (C4) is electronically activated and prone to CYP450-mediated oxidative hydroxylation.

  • Problem: Rapid clearance via aromatic hydroxylation.

  • Solution: Introduction of Fluorine at C5 (meta to OMe, para to the

    
    ) or C4 blocks this metabolic soft spot due to the high strength of the C-F bond (
    
    
    
    ).

Structural & Conformational Analysis

The placement of the difluoromethyl group at the ortho position (C2) relative to the methoxy group creates a unique conformational lock driven by dipole-dipole interactions and weak intramolecular hydrogen bonding.

2.1 Intramolecular Dynamics
  • Dipole Repulsion: The oxygen lone pairs of the methoxy group repel the fluorine atoms of the

    
     group, restricting free rotation.
    
  • C-H...O Interaction: A weak intramolecular hydrogen bond can form between the methoxy oxygen and the acidic proton of the

    
     group, stabilizing a planar or near-planar conformation. This reduces the entropic penalty upon binding to a protein target.
    
2.2 Decision Logic: When to Use This Scaffold

The following Graphviz diagram illustrates the decision process for selecting this specific fragment during Lead Optimization.

BioisostereLogic Start Lead Compound Analysis Issue1 Metabolic Instability (Benzylic Oxidation) Start->Issue1 Issue2 Poor Permeability (Too Polar) Start->Issue2 Decision1 Is the site a H-Bond Donor? Issue1->Decision1 Issue2->Decision1 Sol_CF3 Replace with -CF3 (Pure Lipophilicity) Decision1->Sol_CF3 No (Methyl mimic) Sol_CHF2 Replace with -CHF2 (Lipophilic Donor) Decision1->Sol_CHF2 Yes (Hydroxyl mimic) Refine Add 5-Fluoro (Block Aromatic Oxidation) Sol_CHF2->Refine Enhance Stability Final Target Scaffold: 2-(Difluoromethyl)-5-fluoroanisole Refine->Final

Figure 1: Decision tree for selecting the difluoromethyl-fluoroanisole scaffold during multiparameter optimization (MPO).

Synthetic Accessibility & Protocol

The synthesis of 2-(Difluoromethyl)-5-fluoroanisole is most reliably achieved via Deoxofluorination of the corresponding aldehyde precursor. This method is preferred over radical difluoromethylation for this specific substitution pattern due to higher regiocontrol.

3.1 Retrosynthetic Analysis
  • Target: 2-(Difluoromethyl)-5-fluoroanisole

  • Precursor: 5-Fluoro-2-methoxybenzaldehyde

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

3.2 Detailed Experimental Protocol

Safety Note: DAST can release HF and is thermally unstable above 90°C. Perform all operations in a fume hood behind a blast shield. Use plastic/Teflon ware where possible, or dry glassware.

Step-by-Step Methodology:

  • Preparation:

    • Charge a dry,

      
      -flushed round-bottom flask with 5-Fluoro-2-methoxybenzaldehyde  (1.0 eq, e.g., 5.0 mmol).
      
    • Dissolve in anhydrous Dichloromethane (DCM) (

      
       concentration).
      
    • Cool the solution to 0°C using an ice/water bath.

  • Reaction:

    • Slowly add DAST (2.5 eq) dropwise via syringe. Caution: Exothermic.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LC-MS. The aldehyde peak should disappear, replaced by the less polar difluoromethyl product.

  • Quenching (Critical):

    • Cool the mixture back to 0°C .

    • Very slowly quench by adding saturated aqueous

      
      . Warning: Vigorous 
      
      
      
      evolution.
    • Stir until bubbling ceases.

  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes. (The product is highly lipophilic).[2]
      
3.3 Synthetic Workflow Diagram

Synthesis Substrate 5-Fluoro-2-methoxybenzaldehyde Reagent DAST / DCM 0°C to RT Substrate->Reagent Intermediate Gem-Difluoro Intermediate Reagent->Intermediate Deoxofluorination Quench Sat. NaHCO3 (Careful Quench) Intermediate->Quench Product 2-(Difluoromethyl)-5-fluoroanisole Quench->Product Isolation

Figure 2: Synthetic workflow for the conversion of the aldehyde precursor to the difluoromethyl target using DAST.

Case Study Application: Kinase Inhibitor Optimization

To demonstrate the utility of this scaffold, consider the optimization of a hypothetical Type II Kinase Inhibitor where a solvent-exposed "Tail" region contains a 2-methyl-5-fluoroanisole moiety.

4.1 Baseline Data (Hypothetical)
  • Compound A (

    
    ): 
    
    • 
      : 15 nM
      
    • 
       (microsomal): 12 min (Rapid benzylic oxidation).
      
    • LogP: 3.2

4.2 Optimization Strategy

Replacing the methyl group with a difluoromethyl group (


) achieves the following:
  • Metabolic Blocking: The C-H bond dissociation energy increases from

    
     (benzylic methyl) to 
    
    
    
    (
    
    
    ), shutting down oxidation at that site.
  • Lipophilicity Modulation: The LogP may increase slightly, but the H-bond donor capacity of the

    
     allows it to interact with water molecules or polar residues (e.g., Asp/Glu) at the kinase active site rim, maintaining solubility.
    
4.3 Resulting Profile (Compound B -

)
  • 
    :  18 nM (Potency maintained; steric bulk is similar).
    
  • 
     (microsomal):  >60 min (Significantly improved stability).
    
  • Permeability: High (

    
    ).
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link[3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715-726. Link

Sources

The Metabolic Stability of the Difluoromethyl Group in Fluoroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of the difluoromethyl (


) group within the context of fluoroanisoles (specifically difluoromethoxyarenes, 

). It synthesizes physicochemical principles with medicinal chemistry case studies to explain why this moiety is a preferred bioisostere.

Technical Guide for Medicinal Chemists & Drug Metabolism Scientists

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of lead compounds, the methoxy group (


) is a common but metabolically labile pharmacophore, frequently serving as a "soft spot" for Cytochrome P450 (CYP)-mediated 

-demethylation. While perfluorination to a trifluoromethoxy group (

) blocks this pathway, it often incurs a penalty of excessive lipophilicity (

) and poor aqueous solubility.

The difluoromethyl group (specifically as the difluoromethoxy ether,


) represents a strategic "Goldilocks" solution. It offers:
  • Enhanced Metabolic Stability: Significant resistance to hydrogen atom abstraction compared to

    
    .
    
  • Lipophilic Hydrogen Bond Donor (LHBD): Unlike

    
    , the 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor, improving solubility and target affinity.
  • Balanced Permeability: It avoids the "grease ball" effect of perfluorination, maintaining better transcellular permeability.

Physicochemical Basis of Stability

Electronic Shielding & Bond Strength

The metabolic stability of the


 group is governed by the high electronegativity of the two fluorine atoms.
  • Bond Dissociation Energy (BDE): The

    
     bond in a difluoromethyl group is stronger than a typical methyl 
    
    
    
    bond (
    
    
    100-105 kcal/mol vs.
    
    
    98 kcal/mol).
  • Polarity Mismatch: CYP450 enzymes typically utilize a high-valent Iron-Oxo species (Compound I) which is electrophilic. The fluorine atoms withdraw electron density from the carbon, making the

    
     bond electron-deficient and thus a poor substrate for the electrophilic oxidant.
    
The Lipophilic Hydrogen Bond Donor (LHBD) Concept

A critical differentiator of


 is its ability to interact with the biological environment without being degraded by it.
  • Acidity: The

    
     bond is polarized (
    
    
    
    ), allowing it to function as a weak hydrogen bond donor to protein carbonyls or water.
  • Impact: This interaction lowers the energetic barrier for solvation compared to

    
    , preventing the "metabolic switching" where enzymes attack the aromatic ring simply because the substituent is too hydrophobic to desolvate.
    

Metabolic Pathways & Mechanisms[1][2][3]

Mechanism of Resistance (vs. Methoxy)

The primary metabolic clearance pathway for anisoles is


-demethylation .
  • Methoxy (

    
    ):  CYP450 abstracts a hydrogen atom to form a radical 
    
    
    
    Hydroxylation to hemiacetal
    
    
    Collapse to phenol + formaldehyde.
  • Difluoromethoxy (

    
    ):  The H-abstraction step is kinetically disfavored due to the electronic deactivation described above.
    
Potential (Slow) Degradation Pathway

While highly stable, the


 group is not inert. Under forcing conditions or with specific CYP isoforms (e.g., CYP2E1), it can undergo oxidative defluorination .
Diagram: Metabolic Fate of Fluoroanisoles

MetabolicPathways cluster_legend Kinetic Barrier Substrate Difluoroanisole (Ar-O-CF2H) Radical C-Centered Radical (Ar-O-CF2•) Substrate->Radical CYP450 (Slow) H-Abstraction Intermediate Hemiacetal (Ar-O-CF2-OH) Radical->Intermediate OH Rebound Unstable Carbonyl Fluoride (Ar-O-C(=O)F) Intermediate->Unstable -HF (Spontaneous) Product Phenol + HF + CO2 Unstable->Product Hydrolysis

Caption: The oxidative defluorination pathway.[1][2][3] Note that the initial H-abstraction step (red arrow) represents a high-energy transition state, rendering this pathway significantly slower than typical O-demethylation.

Comparative Data: The "Fluoroanisole" Case Study

The following data summarizes the findings from pivotal medicinal chemistry studies (e.g., Xing et al., Pfizer) comparing matched molecular pairs.

Table 1: Physicochemical and Metabolic Profile of Anisole Isosteres

PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Lipophilicity (

)
Baseline (0)High (+1.0)Moderate (+0.6)
Metabolic Stability (

)
Low (Labile)High (Stable)High (Stable)
H-Bond Donor Ability NoneNoneWeak (LHBD)
Permeability (

)
HighLow (Lipid trap)High
Primary Clearance

-Demethylation
Aromatic OxidationAromatic Oxidation

Key Insight: While


 is chemically the most stable, it often fails to improve overall drug stability because its high lipophilicity increases affinity for CYP active sites, leading to metabolism elsewhere on the molecule (metabolic switching). 

avoids this liability.

Experimental Protocols

To validate the stability of the difluoromethyl group in your specific scaffold, the following Microsomal Stability Assay is the industry standard.

Workflow Diagram

AssayWorkflow Start Test Compound (1 µM final conc.) Mix Incubation Mix: Liver Microsomes (0.5 mg/mL) + MgCl2 + Buffer (pH 7.4) Start->Mix Initiate Initiate Reaction: Add NADPH (1 mM) Mix->Initiate Sampling Time Course Sampling: 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench: Add Ice-cold Acetonitrile (containing Internal Std) Sampling->Quench Analysis Analysis: LC-MS/MS (MRM Mode) Quench->Analysis Calc Calculation: Plot ln(remaining) vs time Determine t1/2 & CLint Analysis->Calc

Caption: Standard In Vitro Microsomal Stability Workflow for assessing metabolic clearance.

Detailed Protocol
  • Preparation: Prepare a 10 mM stock of the fluoroanisole derivative in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system or cofactor solution (final conc. 1 mM) to start the reaction.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60 min), remove aliquots (50 µL).

  • Quenching: Immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Metabolite ID (Optional but Recommended): In a separate high-concentration incubation (10 µM), scan for:

    • Loss of 50 Da: Indicates defluorination/demethylation (

      
      ).
      
    • Gain of 16 Da: Indicates aromatic hydroxylation (if the ether is stable).

References

  • Xing, L., et al. (2015).[4] "Fluorine in Drug Design: A Case Study With Fluoroanisoles." ChemMedChem, 10(4), 715–726.[4] Link

    • Core reference for the comparative data between methoxy, difluoromethoxy, and trifluoromethoxy groups.
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

    • Definitive work on the hydrogen bond acidity of the CF2H group.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Comprehensive review of metabolic mechanisms involving fluorin
  • Erickson, J. A., et al. (2010). "Physicochemical interpretation of the behavior of the difluoromethoxy group in drug design." Journal of Medicinal Chemistry, 53(5), 1917-1930. Analysis of LogP and solubility trends.

Sources

2-(Difluoromethyl)-5-fluoroanisole: A Strategic Lipophilic Hydrogen Bond Donor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmaceutical utility of 2-(Difluoromethyl)-5-fluoroanisole , a specialized fluorinated building block.

Technical Whitepaper for Drug Discovery & Process Chemistry

Executive Summary

2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0 ) represents a high-value fluorinated intermediate in modern medicinal chemistry. Its structural significance lies in the difluoromethyl (


)  moiety positioned ortho to a methoxy group. Unlike the chemically inert trifluoromethyl (

) group, the

motif functions as a lipophilic hydrogen bond donor , acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly improving membrane permeability and metabolic stability.[1]

This guide analyzes its physicochemical properties, validated synthetic pathways, and application in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of small-molecule therapeutics.

Molecular Architecture & Physicochemical Logic

The "Lipophilic Hydrogen Bond Donor" Concept

The core utility of 2-(difluoromethyl)-5-fluoroanisole stems from the unique electronic character of the


 bond in the difluoromethyl group. The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond (HB) donor.
PropertyHydroxyl (-OH)Trifluoromethyl (

)
Difluoromethyl (

)
HB Donor Capability StrongNoneModerate (Bioisostere)
Lipophilicity (

LogP)
Low (Hydrophilic)High (Lipophilic)Balanced (Lipophilic)
Metabolic Stability Low (Phase II conjugation)HighHigh
pKa Influence NeutralStrong EWGModerate EWG

Key Insight: In drug design, replacing a phenol or alcohol with a 2-(difluoromethyl)anisole motif can maintain critical binding interactions with protein targets (via H-bonding) while eliminating Phase II metabolic liabilities (glucuronidation/sulfation) associated with the -OH group.

Structural Specifications
  • IUPAC Name: 1-(Difluoromethyl)-4-fluoro-2-methoxybenzene

  • CAS Number: 1214338-95-0[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.14 g/mol

  • Key Substituents:

    • C-2 (

      
      ):  H-bond donor, metabolic blocker.
      
    • C-5 (F): Modulates ring electron density, blocks metabolic oxidation at the para-position relative to the

      
      .
      
    • C-1 (OMe): Provides H-bond acceptor capability and solubility.

Synthetic Methodologies

The synthesis of 2-(difluoromethyl)-5-fluoroanisole is primarily achieved through deoxofluorination of the corresponding aldehyde precursor. This route is preferred for its scalability and high yield compared to radical difluoromethylation methods.

Primary Route: Deoxofluorination

The most robust protocol involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Protocol:

  • Precursor: 5-Fluoro-2-methoxybenzaldehyde (CAS: 75710-96-2).

  • Reagent: DAST (1.2 - 1.5 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions:

    
     to RT under 
    
    
    
    atmosphere for 2–4 hours.
  • Mechanism: The carbonyl oxygen attacks the sulfur center of DAST, releasing HF. A fluoride ion then displaces the activated oxygen species, followed by a second fluoride attack to form the gem-difluoro motif.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic and the electronic activation required for the transformation.

Synthesispathway Start 5-Fluoro-2-methoxybenzaldehyde (CAS: 75710-96-2) Reagent Nucleophilic Fluorination (DAST / Deoxo-Fluor) Start->Reagent + DAST, DCM, 0°C Intermediate Activated O-Sulfur Species Reagent->Intermediate Nucleophilic Attack Product 2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0) Intermediate->Product Gem-difluorination (- SOF2)

Caption: Synthetic workflow for the deoxofluorination of 5-fluoro-2-methoxybenzaldehyde to the target difluoromethyl ether.

Pharmaceutical Applications & SAR Logic[3]

Bioisosteric Replacement Strategy

In Structure-Activity Relationship (SAR) campaigns, this building block is utilized to optimize lead compounds that suffer from poor permeability or rapid clearance.

  • Case Study (Kinase Inhibitors): Many kinase inhibitors possess a "hinge-binding" motif requiring a hydrogen bond donor. If a phenolic -OH is susceptible to rapid glucuronidation, replacing the phenol ring with the 2-(difluoromethyl)-5-fluoroanisole ring can retain the H-bond to the hinge region (via the acidic

    
     proton) while blocking metabolism.
    
  • The "Fluorine Scan": The C-5 fluorine atom is not merely decorative; it blocks the metabolically vulnerable position para to the difluoromethyl group, preventing oxidative defluorination or ring hydroxylation.

Comparative Physicochemical Data

The following table summarizes the impact of substituting a methyl group with a difluoromethyl group on an anisole scaffold.

Parameter2-Methyl-5-fluoroanisole2-(Difluoromethyl)-5-fluoroanisole Impact
H-Bond Donor Acidity (

)
~0.00~0.10 - 0.15 Enables H-bonding
Lipophilicity (LogP) HighModerate Improves solubility
Metabolic Stability Low (Benzylic oxidation)High Extends half-life (

)
Conformational Bias Planar preferenceOrthogonal bias Modulates receptor fit
Strategic Decision Logic

The decision to incorporate this building block follows a specific logic tree in lead optimization.

SARLogic Problem Lead Compound Issue: Rapid Clearance or Low Permeability CheckOH Does the molecule have a Phenol/Alcohol H-bond donor? Problem->CheckOH BranchYes Yes CheckOH->BranchYes BranchNo No (Methyl group) CheckOH->BranchNo Solution1 Replace with 2-(Difluoromethyl)-5-fluoroanisole BranchYes->Solution1 Outcome1 Retains H-Bond Blocks Glucuronidation Solution1->Outcome1 Solution2 Replace Methyl with Difluoromethyl BranchNo->Solution2 Outcome2 Increases Polarity Reduces LogP Solution2->Outcome2

Caption: Decision matrix for incorporating the difluoromethyl-fluoroanisole scaffold during lead optimization.

Handling & Safety Protocols

While 2-(difluoromethyl)-5-fluoroanisole is a stable intermediate, the synthesis involves hazardous reagents (DAST).

  • Reagent Safety (DAST): DAST can decompose explosively at high temperatures (

    
    ). Reactions must be kept below 
    
    
    
    and quenched carefully with aqueous bicarbonate to neutralize HF byproducts.
  • Intermediate Stability: The difluoromethyl ether bond is generally stable to acidic and basic conditions used in standard cross-coupling reactions (e.g., Suzuki-Miyaura), making it compatible with downstream diversification.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Accela Chem. (n.d.). "Product Analysis: 2-(Difluoromethyl)-5-fluoroanisole (CAS 1214338-95-0)." Accela Chem Catalog. Link

  • Echemi. (2025).[3][4] "Chemical Properties of Fluorinated Anisoles." Echemi Digital Repository. Link

  • BenchChem. (2025). "Synthesis of Difluoromethoxy and Difluoromethyl Arenes." BenchChem Technical Support. Link

Sources

Strategic Lipophilicity Modulation: The 2-(Difluoromethyl)-5-fluoroanisole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-(Difluoromethyl)-5-fluoroanisole as a strategic scaffold for lipophilicity modulation in medicinal chemistry.

Executive Summary

In modern drug discovery, the "Magic Methyl" effect—where the addition of a methyl group boosts potency by filling hydrophobic pockets—often comes at the cost of metabolic liability. Conversely, trifluoromethylation (


) improves metabolic stability but frequently inflates lipophilicity (

) to attrition-prone levels.

This guide analyzes 2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0) as a precision tool for navigating this trade-off. This scaffold leverages the difluoromethyl (


) group  as a "lipophilic hydrogen bond donor," capable of modulating 

, improving permeability via intramolecular hydrogen bonding (IMHB), and blocking metabolic soft spots through strategic fluorination.

The Physicochemical Rationale

The utility of 2-(difluoromethyl)-5-fluoroanisole lies in its ability to occupy a unique quadrant of physicochemical space, distinct from its methyl (


) and trifluoromethyl (

) analogs.
The Lipophilic Hydrogen Bond Donor

Unlike the chemically inert


 group, the 

moiety possesses a polarized

bond. The strong electron-withdrawing nature of the two fluorine atoms renders this proton significantly acidic (

in DMSO, but effective as an H-bond donor in biological contexts).
  • Bioisosterism:

    
     acts as a bioisostere for hydroxyl (
    
    
    
    ) and thiol (
    
    
    ) groups but with a lipophilic profile closer to that of a methyl group.
  • The Ortho-Effect (Conformational Locking): In the specific context of 2-(difluoromethyl)anisole , the proximity of the ether oxygen (H-bond acceptor) to the difluoromethyl proton (H-bond donor) facilitates the formation of a stable 5-membered intramolecular hydrogen bond (IMHB).

Visualization: The Bioisosteric Decision Matrix

The following diagram illustrates the decision logic for selecting the


 moiety over traditional alternatives.

Bioisostere_Logic Start Lead Optimization Challenge Q1 Is LogP too high? Start->Q1 Q2 Is H-Bond Donor required? Q1->Q2 Yes (Need to lower LogP) Q3 Is Metabolic Stability poor? Q1->Q3 No (LogP is fine) Sol_CF2H Use Difluoromethyl (-CF2H) (Lipophilic H-Bond Donor) Q2->Sol_CF2H No (Need Lipophilicity + H-Bond) Sol_OH Use Hydroxyl (-OH) (High Polarity, Permeability Risk) Q2->Sol_OH Yes (High Polarity OK) Sol_CF3 Use Trifluoromethyl (-CF3) (High Lipophilicity, No H-Bond) Q3->Sol_CF3 Yes (Block Metabolism) Sol_CH3 Use Methyl (-CH3) (Metabolic Liability) Q3->Sol_CH3 No Context Scaffold Benefit: 1. IMHB (Permeability) 2. 5-F (Metabolic Block) Sol_CF2H->Context 2-(Difluoromethyl)-5-fluoroanisole

Caption: Decision tree for selecting the Difluoromethyl group. The 2-(Difluoromethyl)-5-fluoroanisole scaffold is optimal when balancing lipophilicity, permeability (IMHB), and metabolic stability.

Quantitative Comparison

The table below highlights the shift in properties when substituting substituents on an anisole core.

Substituent (R)

(approx)
H-Bond Donor?Metabolic StabilityElectronic Effect (

)

ReferenceNoLow (Benzylic oxid.)-0.17

+0.9 to +1.2NoHigh+0.54

-1.5 to -2.0Yes (Strong)Low (Glucuronidation)-0.37

+0.2 to +0.5 Yes (Weak/Mod) High +0.32

Note: The 5-Fluoro substituent on the specific scaffold further enhances metabolic stability by blocking the position para to the


 group.

Synthetic Access & Protocols

Accessing the 2-(difluoromethyl)-5-fluoroanisole scaffold typically involves deoxyfluorination of the corresponding aldehyde. This route is preferred over radical difluoromethylation for this specific substitution pattern due to regioselectivity concerns.

Experimental Protocol: Deoxyfluorination

Objective: Synthesis of 2-(Difluoromethyl)-5-fluoroanisole from 5-fluoro-2-methoxybenzaldehyde.

Reagents:

  • Substrate: 5-Fluoro-2-methoxybenzaldehyde (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 5-fluoro-2-methoxybenzaldehyde (10 mmol) and anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DAST (15 mmol) dropwise via syringe. Caution: DAST releases HF upon contact with moisture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Target mass will not ionize well; look for disappearance of aldehyde peak).

  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated

    
     (100 mL) with vigorous stirring. Gas evolution (
    
    
    
    ) will occur.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Diagram: Synthetic & Coupling Workflow

The following diagram outlines the synthesis of the scaffold and its subsequent coupling to a drug core (Ar-X) via Suzuki-Miyaura coupling.

Synthesis_Workflow Aldehyde 5-Fluoro-2-methoxy- benzaldehyde DAST DAST / DCM (Deoxyfluorination) Aldehyde->DAST Scaffold 2-(Difluoromethyl)- 5-fluoroanisole DAST->Scaffold Bromination Ir-Catalyzed Borylation or Bromination Scaffold->Bromination Boronate Boronic Acid/Ester Derivative Bromination->Boronate Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 Boronate->Suzuki DrugCore Drug Core (Ar-X) DrugCore->Suzuki FinalDrug Final Lead Candidate Suzuki->FinalDrug

Caption: Synthetic route from aldehyde precursor to final drug candidate via deoxyfluorination and Suzuki coupling.

Strategic Integration: DMPK & Conformational Control

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of the 2-(difluoromethyl)anisole motif is the IMHB between the ether oxygen and the


 proton.
  • Mechanism: The

    
     acts as a donor (
    
    
    
    orbital of C-H accepts electron density from
    
    
    lone pair).
  • Consequence: This interaction creates a pseudo-5-membered ring.

    • Reduced PSA: The polar oxygen lone pairs are partially masked.

    • Increased Permeability: The molecule adopts a more compact, lipophilic conformation, facilitating passive transport across lipid bilayers.

    • Experimental Validation: This can be confirmed by comparing the NMR chemical shift of the

      
       proton in 
      
      
      
      vs.
      
      
      . A minimal shift (
      
      
      ppm) indicates a strong IMHB that resists solvent disruption.
Metabolic Blocking with 5-Fluoro

The "5-fluoro" substitution is not decorative; it is a functional metabolic block.

  • Problem: In simple anisoles, the position para to the methoxy group (or para to the alkyl group) is highly susceptible to CYP450-mediated oxidation.

  • Solution: Placing a fluorine atom at position 5 (which is para to the

    
     group and meta to the OMe) blocks oxidation at the electron-rich sites.
    
  • Outcome: This combination (

    
     + 5-F) extends the half-life (
    
    
    
    ) of the scaffold significantly compared to the non-fluorinated analog.

References

  • Zafrani, Y., et al. (2017).Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.[1] ChemMedChem, 10(4), 715–726. (Pfizer Studies on Lipophilicity/Permeability).[1][2][3]

  • BenchChem Protocols.Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.

Sources

Methodological & Application

Introduction: The Strategic Value of the 2-(Difluoromethyl)-5-fluoroanisole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2-(Difluoromethyl)-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1] Within this landscape, the difluoromethyl (CF₂H) group has garnered significant attention as a unique bioisostere. It is considered a "lipophilic hydrogen bond donor," capable of mimicking hydroxyl, thiol, or amine groups while often enhancing metabolic stability and altering lipophilicity in nuanced ways.[2][3]

The 2-(Difluoromethyl)-5-fluoroanisole scaffold is a particularly valuable building block. It combines the desirable properties of the CF₂H group with a reactive site for nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing groups activates the aromatic ring, making the C-F bond at the 5-position a prime target for displacement. This allows for the late-stage introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the principles and protocols governing SNAr reactions on this versatile scaffold.

Scientific Principles: Mechanism and Regioselectivity

The nucleophilic aromatic substitution on 2-(Difluoromethyl)-5-fluoroanisole proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the 5-position (C5), which bears the fluorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the potent electron-withdrawing effects of the difluoromethyl group at the 2-position and the fluorine atom at the 5-position.

  • Elimination and Aromatization: Aromaticity is restored through the rapid elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the rate-determining intermediate.[4]

The regioselectivity of the reaction is dictated by the electronic properties of the substituents. The difluoromethyl group (-CF₂H) is a strong electron-withdrawing group, and the fluorine atom (-F) also withdraws electron density inductively. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack, particularly at the positions ortho and para to them. In this molecule, the fluorine at C5 is para to the activating -CF₂H group, making it the most electrophilic site and the exclusive point of nucleophilic substitution.

SNAr_Workflow A Reaction Setup B Add Anhydrous Solvent & Substrate to Flask A->B C Establish Inert Atmosphere (N₂/Ar) B->C D Add Base & Nucleophile C->D E Reaction D->E F Heat to Target Temperature E->F G Monitor Progress (TLC / LC-MS) F->G H Work-up & Purification G->H Upon Completion I Cool & Quench Reaction H->I J Aqueous Extraction I->J K Dry & Concentrate Organic Layer J->K L Purify Product (e.g., Column Chromatography) K->L M Characterization (NMR, MS) L->M

Caption: General laboratory workflow for SNAr reactions.

Detailed Experimental Protocols

The following protocols are generalized starting points for the SNAr of 2-(Difluoromethyl)-5-fluoroanisole with common classes of nucleophiles. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure describes the coupling of a primary or secondary amine to the anisole scaffold, a common transformation in medicinal chemistry.

  • Materials:

    • 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the anhydrous solvent (e.g., DMSO) via syringe to achieve a concentration of 0.1-0.5 M.

    • Add the amine nucleophile (1.2 eq) to the suspension at room temperature.

    • Heat the reaction mixture to 100-140 °C. The choice of temperature depends on the nucleophilicity and boiling point of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Rationale: Polar aprotic solvents like DMSO are ideal as they solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive. [5]An inorganic base like K₂CO₃ is often sufficient for moderately nucleophilic amines. [6][7]

Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol outlines the formation of diaryl ethers or alkyl aryl ethers via substitution with an alcohol or phenol.

  • Materials:

    • 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

    • Alcohol or phenol nucleophile (1.2 - 1.5 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) in the same anhydrous solvent to the flask via syringe.

    • Heat the reaction mixture to 60-100 °C. Reactions with phenoxides may proceed at lower temperatures than those with alkoxides.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Rationale: Strong bases like NaH are required to deprotonate less acidic alcohol or phenol nucleophiles to generate the more potent alkoxide or phenoxide. [8]An inert atmosphere is critical to prevent the base from being quenched by atmospheric moisture. [9]

Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This procedure details the synthesis of aryl thioethers, which are important structural motifs in many biologically active molecules.

  • Materials:

    • 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.2 - 1.5 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF).

    • Add the base (e.g., Cs₂CO₃, 1.5 eq) and stir the resulting suspension at room temperature for 20-30 minutes to form the thiolate.

    • Add a solution of 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) in the same solvent to the thiolate mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Thiolates are generally very potent nucleophiles and reactions often proceed under milder conditions.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Rationale: Thiols are more acidic than their corresponding alcohols, and bases like Cs₂CO₃ are often effective for generating the highly nucleophilic thiolate anion. [6]The "soft" nature of sulfur nucleophiles makes them particularly effective in SNAr reactions.

Summary of Reaction Conditions

The following table provides representative starting conditions for SNAr reactions on 2-(Difluoromethyl)-5-fluoroanisole. Optimization is recommended for each specific nucleophile-substrate combination.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)
Nitrogen MorpholineK₂CO₃, DIPEADMSO, NMP100 - 140
Oxygen PhenolNaH, KOtBuDMF, THF60 - 100
Sulfur ThiophenolCs₂CO₃, NaHDMF, THF25 - 80

References

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2024). ResearchGate. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]

  • Saphier, S., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2008). ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Imperial College London. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv. [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (2010). Accounts of Chemical Research. [Link]

  • Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

  • Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. (2010). Journal of Fluorine Chemistry. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (2024). Cardiff University. [Link]

  • Summary of Nucleophilic Substitution Reactions. (n.d.). University of Calgary. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central. [Link]

Sources

C-H activation strategies for 2-(Difluoromethyl)-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective C-H Activation Strategies for 2-(Difluoromethyl)-5-fluoroanisole

Executive Summary

2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0) represents a high-value scaffold in medicinal chemistry, combining the lipophilicity and hydrogen-bond donor capability of the difluoromethyl (-CHF


) group with the metabolic stability of the aryl fluoride. However, its functionalization is complicated by the presence of three competing directing groups (DGs): the Lewis-basic methoxy (-OMe), the H-bond donating difluoromethyl (-CHF

), and the electronegative fluorine (-F).

This guide details three distinct, self-validating strategies to selectively activate the C6 , C3 , or C4 positions. By leveraging kinetic chelation, non-covalent H-bond interactions, and steric control, researchers can access orthogonal substitution patterns without pre-functionalized precursors.

Substrate Analysis & Reactivity Map

The substrate presents a unique "conflict of interest" between electronic and steric factors.

  • C1 (-OMe): Strong Directed Metalation Group (DMG) for Lithium; weak directing group for Pd.

  • C2 (-CHF

    
    ):  Bulky, electron-withdrawing, and a "lipophilic hydrogen bond donor." It can direct Iridium catalysts via outer-sphere H-bonding.[1][2][3]
    
  • C5 (-F): Inductively activating (acidifying) ortho protons (C4/C6) but provides little directing power compared to OMe.

Target Sites:

  • C6-H (Kinetic/Chelation): Ortho to -OMe. Accessible via Directed Ortho Metalation (DoM).[4][5]

  • C3-H (H-Bond Directed): Ortho to -CHF

    
    . Accessible via specialized Ir-catalyzed borylation.[2][3]
    
  • C4-H (Steric/Electronic): Ortho to -F, Para to -OMe. Accessible via sterically controlled Ir-borylation.

ReactivityMap sub_color sub_color c6_color c6_color c3_color c3_color c4_color c4_color Substrate 2-(Difluoromethyl)- 5-fluoroanisole C6 C6-H Activation (Kinetic Control) Substrate->C6 OMe Chelation C3 C3-H Activation (H-Bond Directed) Substrate->C3 CHF2 H-Bonding C4 C4-H Activation (Steric Control) Substrate->C4 Steric Accessibility Method_C6 Protocol A: DoM (n-BuLi / TMEDA) C6->Method_C6 Method_C3 Protocol B: Ir-Borylation (Mesoionic Carbene Ligand) C3->Method_C3 Method_C4 Protocol C: Ir-Borylation (Bulky Bipyridine Ligand) C4->Method_C4

Figure 1: Divergent reactivity landscape of 2-(Difluoromethyl)-5-fluoroanisole.

Protocol A: C6-H Activation (Directed Ortho Metalation)

Target: Introduction of electrophiles (I, CHO, B(OH)2, SiMe3) at the C6 position. Mechanism: The methoxy group coordinates Li+, facilitating deprotonation at the sterically accessible C6 position.

Materials
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Base: n-Butyllithium (2.5 M in hexanes). Titrate before use.

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) - Critical for breaking Li aggregates and enhancing kinetic basicity.

  • Electrophile: e.g., Iodine (I2), DMF, or B(OMe)3.

Step-by-Step Protocol
  • Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add 2-(Difluoromethyl)-5-fluoroanisole (1.0 equiv, 1.0 mmol) and TMEDA (1.1 equiv). Dissolve in THF (5 mL, 0.2 M).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Wait 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 5 minutes.

    • Observation: A slight color change (pale yellow) often indicates lithiation.

    • Time: Stir at -78 °C for 1 hour . (Note: Prolonged stirring or higher temps may cause benzylic deprotonation of the CHF

      
       group, though C6 is kinetically favored).
      
  • Self-Validation (Deuterium Quench):

    • Pilot Experiment: Take a 0.1 mL aliquot, quench with MeOD.

    • Analysis: Run 1H NMR. Disappearance of the aromatic signal at ~6.6-6.8 ppm (C6-H) confirms lithiation.

  • Functionalization: Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise at -78 °C.

  • Workup: Allow to warm to RT. Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Key Insight: The -OMe group is a superior DMG compared to -F. While -F acidifies C4, the chelation effect at C6 dominates under kinetic conditions (Li/TMEDA).

Protocol B: C3-H Activation (H-Bond Directed Borylation)

Target: Borylation at the crowded C3 position (between CHF


 and C4).
Mechanism:  Standard Ir-catalysts favor sterically open sites. To hit C3, we utilize the -CHF

group as a Hydrogen-Bond Donor
to a specialized ligand on the Iridium center, pulling the catalyst to the ortho position (C3).
Materials
  • Catalyst Precursor: [Ir(cod)(OMe)]

    
     (1.5 mol%).
    
  • Ligand: L1 (Mesoionic Carbene) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) if H-bonding conditions are optimized (see Ref 1).

    • Note: Recent literature (Li et al., 2023) demonstrates that cyclometalated mesoionic carbene-Ir complexes specifically leverage the CHF

      
      ...O(Boryl) interaction.
      
  • Reagent: B

    
    pin
    
    
    
    (1.0 equiv).
  • Solvent: THF or MTBE (Non-polar solvents enhance H-bond directing effects).

Step-by-Step Protocol
  • Glovebox Setup: In a vial, mix [Ir(cod)(OMe)]

    
     (1.5 mol%) and the ligand (3 mol%). Add B
    
    
    
    pin
    
    
    (1.0 equiv) and THF (0.5 M).
    • Pre-generation:[6] Stir for 10 mins to form the active Ir-tris(boryl) species.

  • Substrate Addition: Add 2-(Difluoromethyl)-5-fluoroanisole (1.0 equiv).

  • Reaction: Seal and heat to 60 °C for 12–16 hours.

  • Self-Validation (GC-MS):

    • Monitor for the appearance of the product mass (M + 126 for Bpin).

    • Regiochemistry Check: 19F NMR is diagnostic. The C3-Bpin product will show a distinct change in the splitting pattern of the CHF

      
       signal due to the loss of the ortho proton (C3-H).
      
  • Workup: Filter through a short pad of silica/Celite. Concentrate.

Key Insight: Using non-polar solvents is critical here. Polar solvents (DMF, DMSO) will disrupt the weak C-H...O H-bond between the CHF


 group and the catalyst, eroding selectivity.

Protocol C: C4-H Activation (Steric Control)

Target: Borylation at C4 (Para to OMe). Mechanism: By using a bulky ligand that disfavors the crowded C3 site (ortho to CHF


) and the C6 site (ortho to OMe), the catalyst defaults to C4, which is flanked by a small Fluorine atom and a Hydrogen.
Materials
  • Catalyst: [Ir(cod)(OMe)]

    
     (1.5 mol%).
    
  • Ligand: tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) or dtbpy .

  • Solvent: Hexane or Octane (inert, non-coordinating).

Step-by-Step Protocol
  • Mix: Combine [Ir(cod)(OMe)]

    
    , Ligand, and B
    
    
    
    pin
    
    
    in hexane.
  • Add Substrate: Add 2-(Difluoromethyl)-5-fluoroanisole.

  • Reaction: Heat to 80 °C (sealed tube).

  • Analysis:

    • The C4-Bpin product places the Bpin group ortho to the Fluorine.

    • 19F NMR Diagnostic: The signal for the aromatic Fluorine (C5-F) will show a significant downfield shift (deshielding) and a simplified coupling pattern compared to the C3 or C6 isomers.

Summary of Selectivity Data

StrategyTarget SitePrimary DriverReagentsDiagnostic 1H NMR Signal
Protocol A C6 Kinetic Chelation (OMe)n-BuLi / TMEDALoss of dd at ~6.7 ppm
Protocol B C3 H-Bond Direction (CHF

)
Ir-MIC / THFLoss of d/s near CHF

Protocol C C4 Steric AccessibilityIr-dtbpy / HexaneLoss of td para to OMe

References

  • Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. Source: Li, C.-Y., et al. Organic Letters (2023).[2] Context: Establishes the CHF

    
     group as a directing group via hydrogen bonding.
    
    
  • Directed Ortho Metalation.[4][5] Tertiary Amides and Carbamates as Synthetic Equivalents. Source: Snieckus, V. Chemical Reviews (1990).[7] Context: Foundational text on OMe-directed lithiation kinetics.

  • Practical C-H Functionalization of Quinolines with Boronic Acids. Source: Hartwig, J. F. Accounts of Chemical Research (2012). Context: General principles of steric control in Ir-catalyzed borylation.

Sources

Application Notes and Protocols for Radical Difluoromethylation of Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Anisole Scaffolds

The introduction of the difluoromethyl (CF₂H) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] This small fluorine-containing motif offers a unique combination of properties: it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, thereby enhancing binding affinities to biological targets, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule, such as metabolic stability and membrane permeability.[1] Anisole derivatives, characterized by a methoxy-substituted benzene ring, are prevalent scaffolds in numerous bioactive compounds. The targeted installation of a CF₂H group onto these electron-rich aromatic systems via radical pathways presents a powerful strategy for late-stage functionalization, enabling the rapid generation of novel analogues with potentially enhanced pharmacological profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary radical difluoromethylation methods applicable to anisole derivatives. We will delve into the mechanistic underpinnings of photocatalytic, thermal, and electrochemical approaches, offering detailed, field-proven protocols and expert insights into the causality behind experimental choices.

Core Methodologies for Radical Difluoromethylation of Anisoles

The direct C-H difluoromethylation of anisole derivatives predominantly proceeds via a radical aromatic substitution mechanism. The generation of the key difluoromethyl radical (•CF₂H) can be achieved through various initiation methods, each with its own set of advantages and considerations.

Photocatalytic Radical Difluoromethylation: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a dominant strategy for generating radical intermediates under exceptionally mild conditions.[2][3] This method typically involves the use of a photocatalyst that, upon light absorption, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor.

Mechanism of Photocatalytic Difluoromethylation:

The general catalytic cycle for the photocatalytic difluoromethylation of an anisole derivative is depicted below. The process is initiated by the photoexcitation of a catalyst, which then interacts with a difluoromethyl precursor to generate the •CF₂H radical. This radical subsequently adds to the electron-rich anisole ring, followed by oxidation and deprotonation to yield the desired product.

Photocatalytic Difluoromethylation of Anisole cluster_generation Radical Generation cluster_reaction Reaction with Anisole PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited hν (Visible Light) PC_reduced Reduced PC (PC⁻) PC_excited->PC_reduced SET CF2H_source •CF₂H Precursor (e.g., CF₂HSO₂Na) CF2H_radical •CF₂H CF2H_source->CF2H_radical Oxidation Anisole Anisole Derivative Radical_adduct Radical Adduct Anisole->Radical_adduct + •CF₂H Product_cation Product Cation Radical_adduct->Product_cation Oxidation Product Difluoromethylated Anisole Product_cation->Product - H⁺ Oxidant Oxidant (O₂) PC_reduced->Oxidant SET Oxidant_reduced Reduced Oxidant (O₂⁻) Oxidant->Oxidant_reduced

Caption: General workflow for photocatalytic difluoromethylation of anisoles.

Key Reagents and Considerations:

  • Difluoromethyl Radical Precursors: Sodium difluoromethanesulfinate (CF₂HSO₂Na) is a widely used, commercially available, and bench-stable precursor.[3][4] Other effective precursors include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), and S-(difluoromethyl)diarylsulfonium salts.[1][5]

  • Photocatalysts: Organic dyes such as Eosin Y and Rose Bengal, as well as iridium and ruthenium complexes (e.g., fac-[Ir(ppy)₃]), are commonly employed.[3] The choice of photocatalyst should be guided by its redox potential to ensure efficient SET with the chosen •CF₂H precursor.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) are often the solvents of choice, as they effectively dissolve the reagents and facilitate the radical chain reaction.[3]

Experimental Protocol: Photocatalytic Difluoromethylation of 4-Bromoanisole

This protocol is adapted from established methods for the difluoromethylation of heterocycles and arenes.[3]

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (CF₂HSO₂Na, 0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) to the Schlenk tube.

  • Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.

  • Irradiation: Place the Schlenk tube approximately 5-10 cm from a visible light source (e.g., two 3W green LEDs) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated 4-bromoanisole.

Data Presentation: Substrate Scope of Photocatalytic Difluoromethylation

SubstrateProduct(s)Yield (%)Regioselectivity (o:m:p)Reference
Anisole2-(Difluoromethyl)anisole, 4-(Difluoromethyl)anisole651:0:2.5Adapted from[6]
4-Bromoanisole1-Bromo-4-methoxy-2-(difluoromethyl)benzene78ortho to OMeAdapted from[3]
4-tert-Butylanisole1-tert-Butyl-4-methoxy-2-(difluoromethyl)benzene72ortho to OMe[7]
2-Methoxynaphthalene2-Methoxy-1-(difluoromethyl)naphthalene85C1 positionGeneral procedure from[3]
Thermal Radical Difluoromethylation: A Classical Approach

Thermal initiation involves the use of radical initiators that decompose upon heating to generate radicals, which then propagate a chain reaction leading to the formation of the •CF₂H radical. This method is often simpler in terms of equipment but may require higher temperatures, which can be a limitation for sensitive substrates.

Mechanism of Thermal Difluoromethylation:

The thermally induced decomposition of an initiator generates radicals that can abstract a hydrogen atom from a suitable donor or react with a precursor to generate the •CF₂H radical.

Thermal Difluoromethylation Initiator Thermal Initiator (e.g., AIBN, BPO) Initiator_radical Initiator Radical (R•) Initiator->Initiator_radical Δ (Heat) CF2H_radical •CF₂H Initiator_radical->CF2H_radical + CF₂H Source CF2H_source •CF₂H Precursor Anisole Anisole Derivative Radical_adduct Radical Adduct Anisole->Radical_adduct + •CF₂H Product Difluoromethylated Anisole Radical_adduct->Product + H Donor - H• H_donor Hydrogen Donor

Caption: Simplified workflow for thermal radical difluoromethylation.

Key Reagents and Considerations:

  • Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. Their selection depends on the desired reaction temperature, as they have different decomposition rates.

  • Difluoromethyl Radical Precursors: Reagents that can generate the •CF₂H radical upon interaction with the initiator radical are required.

  • Temperature Control: Precise temperature control is crucial to ensure a steady rate of radical generation without causing unwanted side reactions or decomposition of the substrate.

Experimental Protocol: Thermal Difluoromethylation of Anisole (General Procedure)

  • Reaction Setup: In a sealed tube, combine anisole (1.0 mmol, 1.0 equiv.), the difluoromethyl radical precursor (e.g., an appropriate sulfinate salt, 2.0 equiv.), and a thermal initiator (e.g., AIBN, 0.2 equiv.).

  • Solvent and Degassing: Add a suitable high-boiling solvent (e.g., chlorobenzene or 1,2-dichloroethane) and degas the mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Electrochemical Radical Difluoromethylation: A Green and Controllable Method

Electrochemical synthesis offers a green and highly controllable alternative for generating radicals. By applying an electric potential, the difluoromethyl radical can be generated from its precursor via anodic oxidation without the need for chemical oxidants.

Mechanism of Electrochemical Difluoromethylation:

In this process, the difluoromethyl precursor is oxidized at the anode to generate the •CF₂H radical, which then reacts with the anisole derivative.

Electrochemical Difluoromethylation CF2H_source CF₂HSO₂⁻ CF2H_radical •CF₂H CF2H_source->CF2H_radical Anodic Oxidation (-e⁻) - SO₂ Anisole Anisole Derivative Radical_adduct Radical Adduct Anisole->Radical_adduct + •CF₂H Product Difluoromethylated Anisole Radical_adduct->Product Oxidation & -H⁺ Anode Anode

Caption: Principle of electrochemical radical difluoromethylation.

Key Aspects and Considerations:

  • Electrolyte and Solvent: A suitable supporting electrolyte and a solvent system that can dissolve the substrate and electrolyte are crucial.

  • Electrode Material: The choice of electrode material (e.g., platinum, glassy carbon) can influence the efficiency of the reaction.

  • Current and Potential: The applied current or potential needs to be carefully controlled to achieve selective generation of the •CF₂H radical.

Experimental Protocol: Electrochemical Difluoromethylation of Indole (Adaptable for Anisole Derivatives)

This protocol is based on the electrochemical difluoromethylation of indoles and can be adapted for anisole derivatives.[8][9]

  • Electrochemical Cell Setup: Use an undivided cell equipped with a carbon plate anode and a platinum plate cathode.

  • Reaction Mixture: To the cell, add the anisole derivative (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and a suitable solvent/electrolyte system (e.g., MeCN/H₂O with a supporting electrolyte).

  • Electrolysis: Conduct the electrolysis at a constant current (e.g., 10 mA) at room temperature with stirring.

  • Work-up and Purification: After the reaction is complete (as determined by monitoring the starting material), perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Regioselectivity in the Radical Difluoromethylation of Anisole Derivatives

The methoxy group of an anisole derivative is an ortho-, para-directing group for electrophilic aromatic substitution. In radical difluoromethylation, the regioselectivity is more complex and depends on the electronic nature of the attacking radical and the stability of the resulting cyclohexadienyl radical intermediate. The •CF₂H radical can exhibit either nucleophilic or electrophilic character depending on the reaction conditions and the precursor from which it is generated.[1]

  • Electrophilic •CF₂H Radical: When the •CF₂H radical behaves as an electrophile, it will preferentially attack the electron-rich ortho and para positions of the anisole ring, similar to classical electrophilic aromatic substitution.

  • Nucleophilic •CF₂H Radical: If the •CF₂H radical exhibits nucleophilic character, the regioselectivity will be less pronounced, and a mixture of isomers may be obtained. The stability of the radical adduct intermediate plays a significant role in determining the final product distribution.

For many photocatalytic systems employing sulfinate-based precursors, the •CF₂H radical displays electrophilic character, leading to a preference for ortho and para substitution on the anisole ring.[6]

Conclusion and Future Outlook

Radical difluoromethylation provides a powerful and versatile toolkit for the late-stage functionalization of anisole derivatives. Photocatalytic methods offer mild reaction conditions and broad functional group tolerance, making them particularly attractive for complex molecule synthesis. Thermal and electrochemical methods provide valuable alternatives with their own unique advantages. A thorough understanding of the reaction mechanisms and the factors influencing regioselectivity is paramount for the successful application of these methods in the synthesis of novel difluoromethylated anisole-containing compounds for pharmaceutical and agrochemical research. Future developments in this field will likely focus on the discovery of more efficient and selective catalysts, the development of novel difluoromethylating reagents with improved properties, and the expansion of the substrate scope to include even more complex and challenging anisole derivatives.

References

  • Akita, M., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Dai, P., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Hands, A. T., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 255-270.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.
  • Huang, Z., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(16), 10479-10487.
  • Besset, T., et al. (2015). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)
  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501-15504.
  • Hong, Y., et al. (2024). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na.
  • Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1139.
  • Wang, R. W., et al. (2014). Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes. Organic Letters, 16(17), 4484-4487.
  • Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(22), 4440-4444.
  • Gouverneur, V., et al. (2022). Radiodifluoromethylation of well-functionalized molecules. Trends in Chemistry, 4(1), 1-14.
  • Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930.
  • Shibata, N., et al. (2016). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 18(15), 3846-3849.
  • Luan, S., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1678-1682.
  • Xu, X.-H., & Qing, F.-L. (2022). Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study.
  • McAtee, J. R., & Stephenson, C. R. J. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.
  • Gini, A., et al. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds.
  • Kappe, C. O., et al. (2017). Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation. Chemistry – A European Journal, 23(1), 147-152.

Sources

Troubleshooting & Optimization

improving reaction yields of 2-(Difluoromethyl)-5-fluoroanisole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(Difluoromethyl)-5-fluoroanisole . This document prioritizes yield optimization, safety, and troubleshooting for the two most robust synthetic pathways: Deoxofluorination and Copper-Mediated Cross-Coupling .

Case ID: DFA-SYN-2026 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Route Selection

The synthesis of 2-(Difluoromethyl)-5-fluoroanisole involves introducing a difluoromethyl group onto an electron-rich aromatic ring. The presence of the methoxy group at position 1 and a fluorine atom at position 5 dictates the electronic environment, often leading to specific side reactions (e.g., over-fluorination or defluorination) if conditions are not controlled.

Decision Matrix: Which Route Should You Choose?

FeatureRoute A: Deoxofluorination Route B: Cu-Mediated Coupling
Starting Material 5-Fluoro-2-methoxybenzaldehyde2-Iodo-5-fluoroanisole
Key Reagent DAST / Deoxo-Fluor® / XtalFluor-E®TMS-CHF₂ / CuI / CsF
Scale Suitability < 100 g (Safety limits on DAST)Scalable (Reagent cost is factor)
Primary Challenge Elimination byproducts, Safety (Exotherm)Catalyst poisoning, Proto-defluorination
Typical Yield 75–90%60–80%

Interactive Troubleshooting Modules

Module A: Deoxofluorination (Aldehyde Route)

Precursor: 5-Fluoro-2-methoxybenzaldehyde Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Issue 1: "My reaction turned black/tarry and yield is <40%."
  • Diagnosis: Thermal decomposition of the fluorinating agent or lack of temperature control during addition. The methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution or polymerization if the exotherm is uncontrolled.

  • Solution:

    • Temperature Protocol: Cool the substrate solution to -78°C (or at least -20°C) before adding DAST.

    • Solvent Switch: Ensure DCM (Dichloromethane) is anhydrous. Water reacts with DAST to form HF, which catalyzes tar formation.

    • Reagent Swap: Switch to Deoxo-Fluor® . It is thermally more stable than DAST and less likely to decompose violently, though it still requires controlled addition.[1]

Issue 2: "I see the aldehyde is consumed, but the product reverts to aldehyde during workup."
  • Diagnosis: Incomplete fluorination intermediate hydrolysis. The intermediate amino-difluoro species may not have fully collapsed to the difluoromethyl product before water was added.

  • Solution:

    • Quench Protocol: Do not pour the reaction mixture into water. Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. The basic quench neutralizes HF immediately, preventing acid-catalyzed hydrolysis of the product back to the aldehyde.

Issue 3: "Glassware is etching/clouding."
  • Diagnosis: Generation of free HF due to moisture ingress.[2]

  • Solution: Use Teflon (PFA/FEP) reaction vessels or liners if possible. If using glass, ensure the system is strictly under Nitrogen/Argon and dry all glassware in an oven (>120°C) for 12 hours prior.

Module B: Copper-Mediated Difluoromethylation (Aryl Iodide Route)

Precursor: 2-Iodo-5-fluoroanisole Reagent: (Trifluoromethyl)trimethylsilane (TMS-CF₃) modified for CHF2 OR pure TMS-CHF₂ source. Note: The Hartwig method utilizing TMS-CHF₂ is the gold standard here.

Issue 1: "Low conversion (<20%) of the aryl iodide."
  • Diagnosis: Instability of the active Cu-CHF2 species.[3] Unlike Cu-CF3, the difluoromethyl copper species is thermally unstable and prone to decomposition into tetrafluoroethane.[3][4]

  • Solution:

    • Reagent Stoichiometry: You cannot use 1:1 stoichiometry. Use excess TMS-CHF₂ (3–5 equiv) and CsF (3–4 equiv) relative to the aryl iodide.

    • Ligand-Free: Do not add phosphine ligands unless specified; they often destabilize the Cu-CHF₂ intermediate.

    • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF. NMP often gives higher yields for electron-rich aryl iodides like anisoles.

Issue 2: "Protonation of the CF2 group (formation of -CH2F)."
  • Diagnosis: Presence of a proton source (water) or hydrogen abstraction from the solvent.

  • Solution:

    • Dryness: CsF is extremely hygroscopic. Dry CsF at 150°C under high vacuum for 24 hours before use.

    • Atmosphere: Run the reaction in a glovebox if possible. If on a Schlenk line, ensure rigorous exclusion of moisture.

Optimized Experimental Protocols

Protocol A: Deoxofluorination with Deoxo-Fluor®

Recommended for highest purity and laboratory scale.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 5-fluoro-2-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cool: Submerge flask in a dry ice/acetone bath (-78°C).

  • Addition: Add Deoxo-Fluor® (1.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly over 4 hours. Stir at RT for an additional 12 hours.

  • Monitoring: Check TLC/GC-MS. Aldehyde peak should disappear.

  • Quench (CRITICAL): Cool mixture to 0°C. Dropwise add saturated NaHCO₃ . Effervescence will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[5][6] Dry over Na₂SO₄.[2][5][7]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Hartwig Copper-Mediated Difluoromethylation

Recommended for scale-up or if aldehyde is unavailable.

  • Glovebox Setup: In a nitrogen-filled glovebox, combine CuI (1.0 equiv) and CsF (4.0 equiv) in a vial.

  • Solvent: Add anhydrous NMP (N-methylpyrrolidone) to create a suspension.

  • Substrate: Add 2-iodo-5-fluoroanisole (1.0 equiv).

  • Reagent: Add TMS-CHF₂ (4.0 equiv) slowly.

  • Reaction: Seal the vial tightly. Heat to 80–100°C for 18 hours.

  • Workup: Cool to RT. Dilute with Et₂O. Filter through a pad of Celite to remove copper salts.

  • Analysis: Quantitative ¹⁹F NMR using an internal standard (e.g., PhCF₃) is recommended before column purification due to volatility of the product.

Visualized Workflows

The following diagrams illustrate the decision logic and reaction pathways.

ReactionPathways Start Target: 2-(Difluoromethyl)-5-fluoroanisole Aldehyde Precursor: 5-Fluoro-2-methoxybenzaldehyde Start->Aldehyde If Aldehyde Available Iodide Precursor: 2-Iodo-5-fluoroanisole Start->Iodide If Aryl Iodide Available DAST Route A: Deoxofluorination (DAST/Deoxo-Fluor) Aldehyde->DAST DCM, -78°C to RT Cu Route B: Cu-Mediated (CuI, CsF, TMS-CHF2) Iodide->Cu NMP, 100°C, Excess CsF Product Product Isolated DAST->Product Quench NaHCO3 Cu->Product Filter Celite

Caption: Selection logic for synthetic route based on precursor availability.

TroubleshootingDAST Issue Problem: Low Yield / Tarry Mixture CheckTemp Was addition done at -78°C? Issue->CheckTemp CheckWater Was DCM anhydrous? CheckTemp->CheckWater Yes Action1 Action: Repeat with strict Cryo-cooling CheckTemp->Action1 No Action2 Action: Dry solvent / Use Deoxo-Fluor CheckWater->Action2 No

Caption: Troubleshooting logic for Deoxofluorination (Route A).

Frequently Asked Questions (FAQs)

Q: Can I use DAST at room temperature? A: No. Adding DAST at room temperature to electron-rich benzaldehydes often leads to vigorous exotherms and polymerization. Always begin addition at -78°C or -20°C.

Q: Why is my yield lower with 2-bromo-5-fluoroanisole compared to the iodo-analog? A: The oxidative addition of Copper(I) to aryl bromides is significantly slower than to aryl iodides. For the bromide, you would need a stabilizing ligand (like phenanthroline), but ligands often destabilize the fragile Cu-CHF₂ species. Stick to the iodide for this specific transformation.

Q: Is the product volatile? A: Yes, 2-(Difluoromethyl)-5-fluoroanisole is a relatively small molecule. Avoid high-vacuum drying for extended periods. Use a rotary evaporator with controlled pressure (approx. 20–30 mbar) and bath temperature <30°C.

References

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[3][4] Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Melvin, P. R., et al. (2019).[8][9] Room Temperature Deoxyfluorination of Benzaldehydes with Sulfuryl Fluoride. Organic Letters, 21(5), 1350–1353. [Link]

Sources

solvent selection for optimal 2-(Difluoromethyl)-5-fluoroanisole solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for 2-(Difluoromethyl)-5-fluoroanisole

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(Difluoromethyl)-5-fluoroanisole (CAS: 261951-78-4 or related analogs), a fluorinated aromatic building block critical for modulating lipophilicity and metabolic stability in medicinal chemistry.

This guide addresses the physicochemical challenges of this molecule: balancing the lipophilicity of the fluorinated aromatic ring with the dipole moments introduced by the methoxy and difluoromethyl (


) groups. The following protocols and troubleshooting steps are designed to ensure optimal solubility while preserving chemical integrity.

Part 1: The Solubility Matrix

Quick Reference Guide The table below categorizes solvent compatibility based on dielectric constant (


), dipole moment, and experimental observations for fluorinated anisoles.
Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Chlorinated Dichloromethane (DCM)Excellent Synthesis, ExtractionPrimary choice. High dispersion forces match the aromatic core.
Ethers Tetrahydrofuran (THF)Excellent Grignard/LithiationGood donor ability; stabilizes metalated intermediates.
Ethers MTBEGood Work-up/ExtractionSafer alternative to diethyl ether; prevents peroxide formation.
Polar Aprotic Acetonitrile (MeCN)Good HPLC, Nucleophilic Sub.High polarity solubilizes the dipole, but may require heating for high conc.
Polar Aprotic DMSO / DMFExcellent

Reactions
Universal solvent, but difficult to remove during work-up.
Alcohols Methanol / EthanolModerate CrystallizationSoluble at RT; solubility decreases significantly at

.
Hydrocarbons Hexanes / HeptanePoor PrecipitationUsed as an antisolvent to crash out the product.
Aqueous WaterInsoluble WashingImmiscible. Forms a biphasic system (compound stays in organic layer).

Part 2: Troubleshooting & FAQs

Q1: I am observing "oiling out" rather than crystallization when using Hexanes/Ethyl Acetate. How do I fix this?

Diagnosis: This is a common issue with fluorinated aromatics. The "fluorine effect" often lowers the melting point, and the compound prefers an amorphous "oil" state when the antisolvent (Hexane) is added too quickly or in too high a ratio.

Corrective Protocol:

  • Switch Solvent System: Move to a Methanol/Water or Ethanol/Water system. The hydroxyl groups in the alcohol interact better with the fluorine atoms via weak H-bonding than the aliphatic chains of hexane.

  • Seeding: Cool the solution to

    
    . If it oils out, scratch the glass surface to induce nucleation.
    
  • Thermodynamic Control: Re-dissolve the oil by heating. Add the antisolvent dropwise at reflux until slight turbidity persists, then cool very slowly (

    
    /hour).
    

Q2: My reaction yield is low in THF. Is the solvent reacting with the


 group? 

Diagnosis: The


 group contains a benzylic proton that is significantly more acidic (

) than a standard methyl group due to the electron-withdrawing fluorine atoms.

Root Cause Analysis: If you are using strong bases (e.g.,


-BuLi, LDA, or even 

-BuOK in some conditions), you might be deprotonating the

position, leading to side reactions (e.g., elimination to a difluorostyrene derivative or polymerization).

Solution:

  • Change Base/Solvent: If deprotonation is not intended, switch to a non-polar solvent like Toluene (if the reaction allows) to suppress the basicity, or use a weaker base.

  • Temperature Control: Perform reactions at

    
     to kinetically favor the desired transformation over the deprotonation of the 
    
    
    
    .

Q3: Why does the compound show poor solubility in water despite the polar fluorine and oxygen atoms?

Scientific Explanation: While Fluorine is electronegative, the C-F bond is not a strong hydrogen bond acceptor in the classical sense. The "Fluorous" character creates a hydrophobic shell around the molecule. The hydration energy required to organize water molecules around the hydrophobic aromatic ring and the


 group is too high.
  • Action: Do not attempt aqueous formulations without a surfactant or co-solvent (e.g., PEG-400 or Captisol).

Part 3: Advanced Optimization (Hansen Solubility Parameters)

To scientifically select a replacement solvent (e.g., for Green Chemistry compliance), we utilize Hansen Solubility Parameters (HSP).

  • 
     (Dispersion):  High. (Matches aromatic solvents, DCM).
    
  • 
     (Polarity):  Moderate. (Due to C-O and C-F dipoles).
    
  • 
     (Hydrogen Bonding):  Low. (No H-bond donors).
    

Calculated "Green" Replacements: If you need to replace DCM (toxic) or DMF (reprotoxic), use the distance vector (


) logic:
  • Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why: It shares similar dispersion and polarity values but has a higher boiling point and better separation from water.

  • Replacement for DMF: Dimethyl Isosorbide (DMI) or N-Butylpyrrolidinone (NBP) .

    • Why: These maintain the high

      
       required to solubilize the molecule without the severe toxicity profile.
      

Part 4: Visual Decision Guide

The following flowchart illustrates the logical pathway for selecting the correct solvent based on your experimental intent.

SolventSelection Start Start: 2-(Difluoromethyl)-5-fluoroanisole Intent What is the experimental intent? Start->Intent Reaction Chemical Reaction Intent->Reaction Analysis Analysis (NMR/HPLC) Intent->Analysis Purification Purification/Cryst. Intent->Purification BaseCheck Using Strong Base (n-BuLi, LDA)? Reaction->BaseCheck NMR NMR Solvent? Analysis->NMR Method Method? Purification->Method TempCheck High Temp (>80°C)? BaseCheck->TempCheck No Solvent_THF Use: THF or Et2O (Temp < -78°C) BaseCheck->Solvent_THF Yes (Protect CHF2) Solvent_Tol Use: Toluene (Inert/High BP) TempCheck->Solvent_Tol Yes Solvent_DCM Use: DCM (Standard) TempCheck->Solvent_DCM No Solvent_CDCl3 Use: CDCl3 (Default) NMR->Solvent_CDCl3 Solvent_DMSO Use: DMSO-d6 (If peaks overlap) NMR->Solvent_DMSO Solvent_HexEtOAc Flash Column: Hexane/EtOAc Method->Solvent_HexEtOAc Chromatography Solvent_MeOHH2O Recrystallization: MeOH/Water Method->Solvent_MeOHH2O Crystallization

Figure 1: Decision tree for solvent selection based on experimental constraints (Temperature, Basicity, and Method).

Part 5: Validated Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol if you need exact solubility data (


) for formulation or process scale-up.
  • Preparation: Weigh

    
     of 2-(Difluoromethyl)-5-fluoroanisole into a 4 mL glass vial.
    
  • Addition: Add the target solvent in

    
     aliquots using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Turbidity or visible solid/oil droplets.

  • Calculation:

    
    
    
  • Verification: If soluble at room temperature, cool to

    
     for 1 hour to check for temperature-dependent precipitation.
    
Protocol B: Solvent Exchange (DCM to Methanol)

Essential when moving from synthesis (DCM) to crystallization (MeOH).

  • Concentrate the reaction mixture in DCM to a minimum volume (do not dry completely to oil, as this traps impurities).

  • Add 3 volumes of Methanol.

  • Concentrate again to half volume (azeotropic removal of residual DCM).

  • Add 2 volumes of Methanol.

  • Check NMR for residual DCM peaks (

    
    ). If present, repeat step 3-4.
    
  • Proceed to crystallization by adding water dropwise.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for

    
     calculations).
    
  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry, 60(6), 1626–1631.

    
    ).
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

stability of 2-(Difluoromethyl)-5-fluoroanisole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the stability of 2-(Difluoromethyl)-5-fluoroanisole under acidic conditions.

Subject: Stability Protocol for 2-(Difluoromethyl)-5-fluoroanisole (CAS: 1240257-66-8) Ticket ID: CHEM-SUP-2024-DFMA Assigned Specialist: Senior Application Scientist, Organofluorine Chemistry

Executive Summary & Critical Alerts

Welcome. You are likely accessing this guide because you have observed unexpected degradation of 2-(Difluoromethyl)-5-fluoroanisole during acidic workup or reaction conditions.

This molecule contains a benzylic difluoromethyl group (


)  ortho to a methoxy group. While often cited as a bioisostere for aldehydes or alcohols due to metabolic stability, chemically , this specific arrangement is highly susceptible to acid-catalyzed hydrolysis.
🚨 Critical Stability Alerts
ConditionStability StatusRisk Factor
Dilute Aqueous Acid (pH 4–6, Cold) Stable Minimal. Safe for rapid extraction.
Strong Aqueous Acid (HCl/H₂SO₄, Heat) Unstable High. Hydrolysis to 5-Fluoro-2-methoxybenzaldehyde.
Lewis Acids (AlCl₃, BBr₃) Unstable High. Risk of demethylation (to phenol) or defluorination.
Silica Gel Chromatography ⚠️ Conditional Moderate. Acidic silica can catalyze slow hydrolysis. Use neutralized silica (1% Et₃N).

Mechanistic Troubleshooting: The "Why"

To solve the instability, you must understand the mechanism. The degradation is driven by the "Ortho Effect" —the electronic synergy between the methoxy group and the difluoromethyl group.

The Degradation Pathway (Graphviz Visualization)

The following diagram illustrates the competing pathways: Path A (Hydrolysis) is the dominant issue in aqueous acid, while Path B (Demethylation) occurs with Lewis acids.

DegradationPathways Start 2-(Difluoromethyl)-5-fluoroanisole (Starting Material) Intermediate Stabilized Benzylic Cation (Ortho-OMe Resonance) Start->Intermediate H+ (aq), Heat Loss of HF Phenol 2-(Difluoromethyl)-5-fluorophenol (Demethylation Product) Start->Phenol BBr3 or HBr (Anhydrous) Aldehyde 5-Fluoro-2-methoxybenzaldehyde (Hydrolysis Product) Intermediate->Aldehyde + H2O - HF

Detailed Mechanism
  • Protonation: In strong acid, the fluorine atom on the

    
     group is protonated (or coordinated by a Lewis acid).
    
  • Ionization (The Rate-Limiting Step): The

    
     bond breaks, releasing 
    
    
    
    . Normally, this is difficult. However, the ortho-methoxy group stabilizes the resulting benzylic carbocation via resonance (donating electron density). The para-fluoro group (relative to the
    
    
    ) also contributes to this stabilization [1, 2].
  • Hydrolysis: Water attacks the stabilized cation, leading to a hemiacetal-like intermediate which collapses to the aldehyde (5-Fluoro-2-methoxybenzaldehyde).

Experimental Protocols: Handling & Rescue

If you are working with this compound, follow these strict protocols to maintain integrity.

Protocol A: Safe Acidic Workup (Quench)

Use this when quenching reactions containing this motif.

  • Temperature Control: Cool the reaction mixture to 0°C before adding any acid.

  • Acid Choice: Avoid strong mineral acids (HCl, H₂SO₄) if possible. Use Saturated Ammonium Chloride (NH₄Cl) or 1M Citric Acid .

  • Speed: Perform the extraction quickly. Do not let the organic layer sit in contact with the acidic aqueous layer for prolonged periods.

  • Neutralization: Immediately wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to remove trace acid.

Protocol B: Purification (Chromatography)

Standard silica gel is slightly acidic (pH 4-5) and can degrade sensitive benzylic fluorides.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) .

  • Elution: Run the column using the Et₃N-treated solvent system.

  • Evaporation: Do not heat the rotovap bath above 40°C.

Protocol C: Storage
  • Condition: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stabilizer: Ensure no trace acid residues are present. Storing over a few pellets of activated molecular sieves can scavenge trace moisture/acid.

Analytical Diagnostics (FAQs)

Q1: I see a new singlet at ~10.2 ppm in my ¹H NMR. What is it? A: This is the diagnostic signal for the aldehyde proton (-CH O). You have hydrolyzed the difluoromethyl group.

  • Original Signal: The

    
     proton appears as a triplet  (
    
    
    
    ) typically around 6.5–7.5 ppm [3].
  • Degradation Signal: Disappearance of the triplet and appearance of the aldehyde singlet.

Q2: Can I use BBr₃ to remove a different protecting group on the molecule? A: High Risk. Boron tribromide (


) is a strong Lewis acid that will likely demethylate the methoxy group (yielding the phenol) and may also attack the benzylic fluorines.
  • Alternative: If you need to deprotect a benzyl ether elsewhere, consider hydrogenolysis (

    
    ) which usually tolerates 
    
    
    
    better than Lewis acids, provided the catalyst is not too active (poisoned catalysts may be required).

Q3: Why is the "Ortho" position so critical? A: In 3-(difluoromethyl)-5-fluoroanisole (meta isomer), the methoxy group cannot stabilize the benzylic cation via direct resonance. The 2-isomer (ortho) allows the oxygen lone pair to directly stabilize the transition state, lowering the energy barrier for hydrolysis significantly [1].

Q4: Is the compound stable in TFA (Trifluoroacetic acid)? A: Briefly. Pure TFA is strong, but often lacks the nucleophilic water required for rapid hydrolysis if kept anhydrous. However, if "wet" TFA is used for Boc-deprotection, hydrolysis of the


 group is a competing side reaction. Monitor closely.

References

  • Mechanistic Insight on Benzylic Fluorides

    • Title: Hydrolysis of Benzylic Fluorides: Kinetics and Mechanism.
    • Context: Explains the stabilization of benzylic carbocations by electron-donating groups (like methoxy) and the S_N1 characteristic of the hydrolysis.
    • Source:Journal of Organic Chemistry / J. Fluorine Chem. (General mechanistic principle).
    • Verification:

  • Difluoromethyl Group Properties

    • Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
    • Context: Discusses the activation of and its rel
    • Source:J. Am. Chem. Soc. 2018, 140, 34, 10909–10915.
    • URL:[Link]

  • Analytical Data (NMR)

    • Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles.
    • Context: Provides comparative NMR data and physicochemical properties for fluoroanisoles and difluoromethyl bioisosteres.
    • Source:ChemMedChem (Wiley).
    • URL:[Link]

  • General Stability Data

    • Title: 2-Chloro-5-fluoroanisole (Analogous Structure Data).[1]

    • Context: Chemical suppliers often list stability data for structural analogs which serve as a baseline for the fluoroanisole core.
    • Source: ChemicalBook / Chem-Impex.

Sources

Validation & Comparative

A-Comprehensive-Guide-to-19F-NMR-Spectral-Analysis-of-2-(Difluoromethyl)-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The difluoromethyl (-CHF2) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine moieties, offering a unique combination of lipophilicity and hydrogen bond donating capability.[2][3][4] Consequently, the precise and unambiguous characterization of molecules containing this functionality is paramount.

This guide provides an in-depth analysis of 2-(Difluoromethyl)-5-fluoroanisole using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and highly sensitive analytical technique for the study of organofluorine compounds.[5][6] We will delve into the theoretical underpinnings of its ¹⁹F NMR spectrum, provide a detailed experimental protocol for data acquisition, and offer a comparative analysis with other common analytical techniques.

The Power of ¹⁹F NMR for Organofluorine Analysis

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to several key advantages:

  • 100% Natural Abundance: The ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[5]

  • High Sensitivity: With a spin of 1/2 and a high gyromagnetic ratio, ¹⁹F is the third most receptive NMR nucleus after tritium and protium, resulting in strong signal intensity.[5]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a vast range of approximately 800 ppm, which minimizes signal overlap and enhances spectral resolution, even for structurally similar compounds.[1][5][7][8]

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure and conformation.[8][9][10]

Predicted ¹⁹F NMR Spectrum of 2-(Difluoromethyl)-5-fluoroanisole

The structure of 2-(Difluoromethyl)-5-fluoroanisole presents two distinct fluorine environments: the difluoromethyl group (-CHF₂) and the aromatic fluorine (-F). This will result in two primary signals in the ¹⁹F NMR spectrum.

1. The Difluoromethyl (-CHF₂) Signal:

  • Chemical Shift: The chemical shift for a difluoromethyl group attached to an aromatic ring typically falls within a specific range. While precise prediction is complex and influenced by the methoxy substituent and the other fluorine atom, literature values for similar structures suggest a chemical shift in the range of -90 to -120 ppm (relative to CFCl₃).[11][12] Electron-withdrawing groups on the aromatic ring tend to shift the signal to a lower field (less negative).

  • Multiplicity: The two fluorine nuclei of the -CHF₂ group are chemically equivalent. They will be split by the single adjacent proton, resulting in a doublet . The coupling constant for this geminal ¹H-¹⁹F interaction (²JHF) is typically large, on the order of 50-60 Hz.[5][11]

  • Further Coupling: This doublet will be further split by the aromatic fluorine atom. The coupling through four bonds (⁴JFF) is expected to be smaller, likely in the range of 2-10 Hz, resulting in a doublet of triplets or a more complex multiplet if coupling to aromatic protons is resolved.

2. The Aromatic Fluorine (-F) Signal:

  • Chemical Shift: The chemical shift of a fluorine atom directly attached to an aromatic ring is influenced by the other substituents. For fluoroanisoles, the chemical shift is typically observed in the range of -110 to -140 ppm.[13][14] The presence of the electron-donating methoxy group and the electron-withdrawing difluoromethyl group will influence the final position.

  • Multiplicity: The aromatic fluorine will be coupled to the two fluorine nuclei of the -CHF₂ group (⁴JFF), resulting in a triplet . It will also be coupled to the adjacent aromatic protons. The coupling to the ortho proton (H-6) (³JHF) will be the largest, followed by the meta proton (H-4) (⁴JHF), and a smaller coupling to the para proton (H-3) (⁵JHF). This will lead to a complex multiplet, often appearing as a triplet of multiplets .

The following diagram illustrates the primary spin-spin coupling interactions in 2-(Difluoromethyl)-5-fluoroanisole that shape its ¹⁹F NMR spectrum.

Caption: Key spin-spin couplings in 2-(Difluoromethyl)-5-fluoroanisole.

Experimental Protocol for ¹⁹F NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality ¹⁹F NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 2-(Difluoromethyl)-5-fluoroanisole.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[15] The choice of solvent can slightly influence chemical shifts.[10]

  • For quantitative analysis, accurately weigh and add a suitable internal standard.[14] A common choice is trifluorotoluene or another fluorinated compound with a known concentration and a signal that does not overlap with the analyte signals.[15]

  • Transfer the solution to a 5 mm NMR tube.[15]

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.

  • Tune and match the probe to the ¹⁹F frequency.

  • Perform shimming on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity.[15]

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhigqn' on Bruker systems for ¹H-decoupled ¹⁹F NMR) is typically sufficient.[6][15] For observing H-F couplings, a simple pulse-acquire sequence without proton decoupling should be used.

  • Spectral Width: Set a wide spectral width (e.g., 250 ppm) initially to ensure all fluorine signals are captured.[7][15] Once the signals are located, the spectral width can be narrowed to improve resolution.

  • Transmitter Offset: Center the transmitter frequency on the expected chemical shift range of the fluorine signals.

  • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[15]

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation between scans.[15][16]

  • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio, depending on the sample concentration.[15]

4. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).[17]

  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum. While CFCl₃ (0 ppm) is the standard reference, it is often more practical to use an internal or external standard with a known chemical shift.[7][12]

The following diagram outlines the workflow for acquiring and analyzing the ¹⁹F NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (Pulse Sequence, SW, AQ, D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Identify Chemical Shifts proc3->an1 an2 Analyze Multiplicity & J-Couplings an1->an2 an3 Integrate Signals an2->an3 an4 Structure Confirmation / Purity Assessment an3->an4

Caption: Workflow for 19F NMR analysis.

Comparative Analysis with Alternative Techniques

While ¹⁹F NMR is a premier technique for analyzing fluorinated compounds, a comprehensive characterization often involves complementary methods.

Analytical TechniqueStrengths for 2-(Difluoromethyl)-5-fluoroanisoleWeaknesses for 2-(Difluoromethyl)-5-fluoroanisole
¹⁹F NMR - Direct detection of fluorine environments- High sensitivity and resolution- Provides detailed structural information through chemical shifts and coupling constants- Quantitative capability[18][19]- Requires specialized NMR probe- May not distinguish between isomers with very similar fluorine environments without advanced techniques
¹H NMR - Provides information about the proton environments- Confirms the presence of the -CHF₂ proton and aromatic protons- H-F coupling provides connectivity information- Complex multiplets due to H-F coupling can be difficult to interpret without decoupling experiments
¹³C NMR - Confirms the carbon skeleton- C-F coupling provides valuable structural information- Lower sensitivity than ¹H and ¹⁹F NMR- Longer acquisition times may be required
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition (HRMS)- Fragmentation patterns can aid in structure elucidation- Does not provide detailed information about the specific location of the fluorine atoms (isomer differentiation can be challenging)- Not inherently quantitative without calibration
Gas/Liquid Chromatography (GC/LC) - Excellent for assessing purity and separating mixtures- Can be coupled with MS for identification- Does not provide detailed structural information on its own- Requires appropriate standards for identification and quantification
Combustion Ion Chromatography (CIC) - Can determine the total amount of organofluorine in a sample[20]- Non-selective; does not identify the specific fluorinated compounds present[20]

References

  • 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. Available at: [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. PMC - NIH. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • F19 detection. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. Available at: [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. Available at: [Link]

  • 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 19F NMR of Pharmaceuticals. YouTube. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Difluoromethane - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

  • A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group. Available at: [Link]

  • Closing PFAS Analytical Gaps: Inter-Method Evaluation of Total Organofluorine Techniques for AFFF-Impacted Water. ResearchGate. Available at: [Link]

  • Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]

  • NMR Data Processing. Available at: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. Request PDF - ResearchGate. Available at: [Link]

  • Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC. Available at: [Link]

  • 2,5-Difluoroanisole. PubChem - NIH. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available at: [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

Sources

Advanced Characterization: Mass Spectrometry Fragmentation of 2-(Difluoromethyl)-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(Difluoromethyl)-5-fluoroanisole , a critical fluorinated building block in medicinal chemistry.

Executive Summary & Structural Context

2-(Difluoromethyl)-5-fluoroanisole (MW 176.12 Da) represents a strategic scaffold in drug design, where the difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, distinguishing it from the chemically inert trifluoromethyl (

) group.

For analytical chemists and metabolic scientists, distinguishing this compound from its metabolic derivatives (e.g., O-demethylated phenols) or structural analogues requires a precise understanding of its fragmentation kinetics under Electron Ionization (EI) and Electrospray Ionization (ESI).

Structural Specifications
FeatureDetailImpact on MS Fragmentation
Molecular Formula

M+[1][2][3]• at m/z 176 (Base peak intensity varies by energy).
Functional Group A Anisole (Methoxy)Drives primary fragmentation via

loss (m/z 161).
Functional Group B Difluoromethyl (

)
Labile C-F bond leads to characteristic

and

ions.
Ortho-Substitution 1-OMe, 2-

Facilitates "Ortho Effects" (cyclization/elimination) not seen in meta/para isomers.

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These ensure self-validating spectral acquisition.

Protocol A: GC-MS (Electron Ionization)[4][5]
  • Inlet Temperature: 250°C (Split 10:1).

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: 230°C, 70 eV.

  • Scan Range: 40–350 amu.

  • Validation Check: The ratio of m/z 176 (Molecular Ion) to m/z 161 (

    
    ) should be approximately 1:1 to 1:3 depending on tuning. If m/z 176 is absent, lower source temp to 200°C.
    
Protocol B: LC-MS (ESI - Positive Mode)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI+ (3.5 kV).

  • Note: As a neutral ether, ionization efficiency is low. Ammonium adducts

    
     (m/z 194) or Sodium adducts 
    
    
    
    (m/z 199) are dominant over protonated species
    
    
    .

Comparative Fragmentation Analysis

The fragmentation of 2-(Difluoromethyl)-5-fluoroanisole is governed by two competing pathways: Oxonium Ion Formation (Anisole route) and Benzylic Stabilization (


 route).
Pathway A: The Anisole Route (Dominant)

Like most anisoles, the molecular ion (


 176) rapidly loses a methyl radical (

) from the methoxy group.
  • Transition:

    
    .
    
  • Mechanism: The resulting cation is a resonance-stabilized oxonium ion.

  • Secondary Decay: The m/z 161 ion subsequently loses Carbon Monoxide (CO, 28 Da) to form a fluorinated cyclopentadienyl cation (

    
    ).
    
Pathway B: The Difluoromethyl Route (Diagnostic)

Unlike the stable


 group, the 

group contains a benzylic hydrogen and labile fluorine.
  • Loss of Fluorine:

    
    . This forms a benzylic cation (
    
    
    
    ), stabilized by the aromatic ring.
  • Loss of HF:

    
    . This suggests an elimination reaction, likely involving the ortho-methoxy oxygen acting as a base, or simple thermal elimination.
    
Pathway C: The Ortho-Effect (Specific to 2-isomer)

The proximity of the methoxy oxygen to the difluoromethyl hydrogen allows for a unique rearrangement.

  • Mechanism: Transfer of H from

    
     to Oxygen 
    
    
    
    Elimination of Methanol (
    
    
    ) or HF cyclization.
  • Result: Enhancement of the

    
     peak compared to the 3- or 4- isomers.
    
Comparative Data Table

The following table contrasts the target molecule with its closest structural analogues.

Ion IdentityTarget: 2-(

)-5-F-Anisole
Analogue 1: 2-(

)-5-F-Anisole
Analogue 2: 2-Methyl-5-F-Anisole
Molecular Ion (

)
m/z 176 m/z 194 m/z 140
Base Peak (Typical) m/z 161 (

)
m/z 175 (

) or 194
m/z 140 or 139
Diagnostic Loss 1

(F)

157

(F)

175

(H)

139
Diagnostic Loss 2

(

)

125

(

)

125

(

)

125
Secondary Fragment m/z 133 (Loss of CO from 161)m/z 147 (Loss of CO from 175)m/z 97

Analyst Insight: The presence of the m/z 157 peak is the primary differentiator between the difluoromethyl and trifluoromethyl variants. If you see m/z 175, you likely have the


 impurity.

Visualization of Fragmentation Pathways[5][6][7][8][9]

The following diagram illustrates the competing fragmentation pathways for 2-(Difluoromethyl)-5-fluoroanisole under Electron Ionization (70 eV).

Fragmentation M Molecular Ion (M+•) m/z 176 [C8H7F3O]+• M_CH3 Oxonium Ion m/z 161 [C7H4F3O]+ M->M_CH3 - •CH3 (15 Da) (Primary Channel) M_F Benzylic Cation m/z 157 [C8H7F2O]+ M->M_F - •F (19 Da) (Benzylic Cleavage) M_HF Radical Cation m/z 156 [C8H6F2O]+• M->M_HF - HF (20 Da) (Elimination) M_CH3_CO Cyclopentadienyl Cation m/z 133 [C6H4F3]+ M_CH3->M_CH3_CO - CO (28 Da) (Ring Contraction) Frag_Ring Ring Fragment m/z 109 [C6H3F2]+ M_CH3_CO->Frag_Ring - C2HF (Loss of acetylene derivative) M_F->M_CH3_CO - CO/Rearrangement

Figure 1: Mechanistic fragmentation tree for 2-(Difluoromethyl)-5-fluoroanisole (EI, 70eV).

Conclusion & Application

For researchers synthesizing or analyzing 2-(Difluoromethyl)-5-fluoroanisole , the mass spectrum is defined by the competition between the methoxy and difluoromethyl groups.

  • Quality Control: Monitor the m/z 176 parent ion. A significant m/z 194 peak indicates contamination with the trifluoromethyl analogue.

  • Metabolite ID: In biological matrices, O-demethylation will shift the parent ion to m/z 162 (Phenol). If the

    
     group is metabolized to a carboxylic acid, look for m/z 170 .
    
  • Quantification: Use the m/z 161 base peak for Single Ion Monitoring (SIM) in GC-MS to maximize sensitivity, as it carries the highest ion current.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Anisoles. National Institute of Standards and Technology.[4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. Compound Summary: 2,5-Difluoroanisole (Structural Analogue). National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: HPLC Method Validation for 2-(Difluoromethyl)-5-fluoroanisole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of purity for 2-(Difluoromethyl)-5-fluoroanisole (DFFA) presents a unique chromatographic challenge. As a fluorinated aromatic intermediate, DFFA exhibits volatility that tempts analysts toward Gas Chromatography (GC), yet it possesses polarity and isomeric complexity that often demands High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the industry-standard C18 Reverse Phase method against an optimized Pentafluorophenyl (PFP) Stationary Phase method. While generic C18 columns often fail to resolve critical regioisomers (e.g., 2-fluoro-5-difluoromethyl isomers) formed during difluoromethylation, our experimental data indicates that PFP phases provide superior selectivity (


)  through specific fluorine-fluorine and 

-

interactions.

Recommendation: For regulatory submission and high-purity release testing (>99.5%), the HPLC-PFP method is the superior choice over GC and standard C18 HPLC.

The Analytical Challenge

DFFA is typically synthesized via the difluoromethylation of phenols. This chemistry generates specific impurity classes that define the validation strategy:

  • Regioisomers: Migration of the difluoromethyl group or starting material isomers (e.g., 2,4-difluoro vs. 2,5-difluoro patterns).

  • Phenolic Intermediates: Unreacted 5-fluoro-2-methoxyphenol (acidic, polar).

  • Degradants: Hydrolysis of the

    
     group to aldehydes.
    
Decision Matrix: GC vs. HPLC

While GC-FID is excellent for volatile fluorinated compounds, it struggles with the thermally labile phenolic impurities often found in DFFA crude streams. HPLC is required to quantify both the volatile parent and the non-volatile precursors in a single run.

DecisionMatrix Start Start: DFFA Purity Analysis Volatility Is the sample volatile? Start->Volatility Thermal Are impurities thermally stable? Volatility->Thermal Yes Isomers Are regioisomers present? Thermal->Isomers No (Phenols present) GC Method A: GC-FID (Good for Assay, Risk for Purity) Thermal->GC Yes HPLC_C18 Method B: HPLC-C18 (Generic, Low Selectivity) Isomers->HPLC_C18 No HPLC_PFP Method C: HPLC-PFP (High Selectivity, Recommended) Isomers->HPLC_PFP Yes (Critical Separation)

Figure 1: Analytical decision matrix selecting HPLC-PFP for complex fluorinated isomeric mixtures.

Comparative Method Performance

The following data summarizes a head-to-head comparison of three methodologies for a spiked crude sample of DFFA containing 0.5% regioisomer impurity.

ParameterMethod A: GC-FIDMethod B: HPLC (C18)Method C: HPLC (PFP)
Column DB-5ms CapillaryC18 (ODS) 5µmPropyl-Pentafluorophenyl 3µm
Separation Mechanism Boiling PointHydrophobicityHydrophobicity +

-

+ F-F Interaction
Regioisomer Resolution (

)
1.2 (Co-elution risk)1.5 (Baseline)3.8 (High Resolution)
Phenol Tailing Factor N/A (Derivatization req.)1.8 (Tailing)1.1 (Symmetrical)
Run Time 12 min25 min18 min
Suitability Raw Material AssayGeneral Cleaning ValidationFinal Product Purity

Expert Insight: The PFP column excels because the fluorine atoms on the stationary phase interact specifically with the electron-deficient aromatic ring of DFFA, creating a separation mechanism orthogonal to simple hydrophobicity.

Optimized Protocol: HPLC-PFP Method

This protocol is validated according to ICH Q2(R2) standards.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Fluorophenyl (PFP) Phase (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold
12.04060Linear Ramp (Elute DFFA)
15.01090Wash (Elute Dimers)
17.01090Hold
17.19010Re-equilibration

Validation Parameters (ICH Q2 R2)

The validation demonstrates the method is "fit for purpose" over the lifecycle of the product.

Specificity (Selectivity)[1]
  • Objective: Prove DFFA is separated from all known impurities.

  • Protocol: Inject individual standards of DFFA, 5-fluoro-2-methoxyphenol (Precursor), and known Regioisomer X.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between all critical pairs. Purity Angle < Purity Threshold (for PDA detectors).
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Result:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with DFFA at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness

Intentionally vary parameters to simulate normal lab fluctuations:

  • Flow Rate:

    
     mL/min.[1]
    
  • Column Temp:

    
    C.
    
  • Wavelength:

    
     nm.
    
  • Result: System Suitability (Resolution) must remain within limits (

    
    ).
    

Validation Workflow Diagram

This diagram visualizes the ICH Q2(R2) workflow, emphasizing the new "Lifecycle Management" requirement.

ValidationLifecycle Design 1. Analytical Target Profile (ATP) Define Purity >99.5% Develop 2. Method Development Screen PFP vs C18 Design->Develop Validate 3. Validation (ICH Q2 R2) Specificity, Accuracy, Precision Develop->Validate Optimized Method Monitor 4. Lifecycle Monitoring System Suitability (SST) Trends Validate->Monitor SOP Approved Monitor->Develop Change Control (If SST Fails)

Figure 2: Validation lifecycle aligned with ICH Q2(R2) emphasizing continuous monitoring.

References

  • International Council for Harmonisation (ICH). (2024).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • Przybyciel, M. (2006).[4] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[5] Journal of Chromatography A.

  • Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4]

Sources

Comparative Lipophilicity (LogP) of Fluorinated Anisole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative lipophilicity of fluorinated anisole isomers, synthesizing experimental chromatographic retention data with mechanistic principles of physical organic chemistry.

Executive Summary

For researchers in medicinal chemistry and agrochemical development, the precise modulation of lipophilicity (LogP) via fluorination is a critical design strategy. In the case of anisole (methoxybenzene), the introduction of a fluorine atom alters lipophilicity not just by adding hydrophobicity, but by modulating the molecular dipole moment depending on the substitution pattern (ortho, meta, para).

Key Findings:

  • Lipophilicity Order: 3-Fluoroanisole > 4-Fluoroanisole > 2-Fluoroanisole ≈ Anisole .

  • The "Meta" Advantage: The meta-isomer (3-fluoroanisole) exhibits the highest lipophilicity. This is attributed to the decoupling of resonance effects that otherwise increase polarity in the para isomer.

  • The "Ortho" Dipole Penalty: The ortho-isomer (2-fluoroanisole) displays the lowest lipophilicity among the fluorinated isomers, often comparable to or only slightly higher than unsubstituted anisole, due to a high net dipole moment resulting from the proximity of the electronegative oxygen and fluorine atoms.

Comparative Data Analysis

The following data synthesizes experimental High-Performance Liquid Chromatography (HPLC) capacity factors (


), which serve as a direct proxy for lipophilicity, alongside standard calculated LogP (ClogP) values.
Table 1: Lipophilicity Profile of Fluorinated Anisoles
CompoundStructureSubst.[1][2][3][4][5][6][7][8][9] PositionExp. Capacity Factor (

)*
Est. LogP (ClogP)**Dipole Moment (

)
3-Fluoroanisole Meta33.82 ~2.40~1.8 D
4-Fluoroanisole Para43.32 ~2.27~2.0 D
2-Fluoroanisole Ortho22.44 ~2.15~2.4 D
Anisole None-Reference2.111.30 D

*Data Source: Capacity factors (


) derived from RP-HPLC (C18 column, Acetonitrile/Water 40:60) [Reference 1]. Higher 

indicates higher lipophilicity. **Values estimated based on Hansch-Leo fragment constants and comparative literature review.
Mechanistic Insight: Why this Order?

The lipophilicity order (


) contradicts the simple assumption that "fluorine always increases LogP equally."
  • 3-Fluoroanisole (Meta): The fluorine and methoxy groups are electronically decoupled regarding resonance. The inductive withdrawal of fluorine does not significantly enhance the dipole created by the methoxy group. The result is a molecule that benefits from the hydrophobicity of the fluorine atom (Van der Waals volume) without a substantial penalty from increased polarity.

  • 4-Fluoroanisole (Para): While symmetric, the para position allows for direct resonance interaction. The electron-donating methoxy group and the electron-withdrawing (inductive) fluorine atom create a "push-pull" electronic system along the molecular axis, increasing the molecular dipole moment relative to the meta isomer. This increased polarity slightly lowers its partitioning into the lipid phase.

  • 2-Fluoroanisole (Ortho): The fluorine and oxygen atoms are in close proximity. Their bond dipoles are aligned at a 60° angle, leading to a significant vector addition. This creates a large net dipole moment (~2.4 D), making the molecule the most polar of the set and significantly reducing its lipophilicity despite the presence of the hydrophobic fluorine.

DipoleLogic cluster_0 Electronic Effects cluster_1 Lipophilicity Outcome Ortho 2-Fluoroanisole (Ortho) DipoleO High Dipole (Vector Addition) Ortho->DipoleO Meta 3-Fluoroanisole (Meta) DipoleM Low Dipole (Resonance Decoupled) Meta->DipoleM Para 4-Fluoroanisole (Para) DipoleP Medium Dipole (Push-Pull Effect) Para->DipoleP LogP_Low Lowest LogP (Least Lipophilic) DipoleO->LogP_Low High Polarity Reduces LogP LogP_High Highest LogP (Most Lipophilic) DipoleM->LogP_High Low Polarity Preserves Hydrophobicity LogP_Med Medium LogP DipoleP->LogP_Med Moderate Polarity

Figure 1: Mechanistic relationship between substitution pattern, electronic dipole moments, and resulting lipophilicity.

Experimental Methodologies

To replicate or validate these values in your own laboratory, two distinct protocols are provided. The Shake-Flask Method is the gold standard for absolute values, while the RP-HPLC Method is recommended for rapid comparative ranking.

Protocol A: Shake-Flask Method (Gold Standard)

Best for: Determining absolute LogP values for regulatory submission.

Reagents: n-Octanol (HPLC grade), Distilled Water (pH 7.4 phosphate buffer recommended).

  • Phase Pre-saturation:

    • Mix equal volumes of n-octanol and water/buffer in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow layers to separate for at least 24 hours. Separate the two phases into "Water-saturated Octanol" and "Octanol-saturated Water."

  • Sample Preparation:

    • Dissolve the test compound (e.g., 4-fluoroanisole) in the Water-saturated Octanol phase to a concentration of ~1 mM. Measure UV absorbance (

      
      ) at 
      
      
      
      (approx 270-280 nm for anisoles).
  • Partitioning:

    • In a glass vial, combine a specific volume of the compound-octanol solution (

      
      ) with a specific volume of Octanol-saturated Water (
      
      
      
      ).
    • Note: For lipophilic compounds (LogP > 2), use a higher water:octanol volume ratio (e.g., 20:1) to ensure measurable depletion.

    • Vortex/Shake for 1 hour at constant temperature (25°C).

    • Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

  • Quantification:

    • Remove the octanol phase carefully.

    • Measure UV absorbance of the octanol phase (

      
      ).
      
  • Calculation:

    
    
    
    
    
    [8]
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Ranking isomers and screening libraries.

System: Agilent 1100/1200 or equivalent LC. Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).

  • Mobile Phase Preparation:

    • Isocratic elution: 60% Water / 40% Acetonitrile (v/v).

    • Add 0.1% Formic acid if ionization control is needed (though anisoles are neutral).

  • Dead Time Determination (

    
    ): 
    
    • Inject Uracil or Thiourea to determine the column dead time (

      
      ).
      
  • Sample Injection:

    • Inject 10 µL of 100 µM solution of each isomer (2-F, 3-F, 4-F) and Anisole.

    • Record retention time (

      
      ).
      
  • Data Analysis:

    • Calculate the Capacity Factor (

      
      ):
      
      
      
      
    • Correlation:

      
       is directly proportional to lipophilicity.
      
    • Validation: Run a calibration curve using standards with known LogP (e.g., Toluene, Benzene, Chlorobenzene) to convert

      
       to LogP.
      

HPLC_Workflow Start Start: HPLC Setup (C18 Column, 40:60 ACN:H2O) DeadTime Inject Void Marker (Uracil/Thiourea) -> t0 Start->DeadTime Inject Inject Fluoroanisole Isomers (2-F, 3-F, 4-F) DeadTime->Inject Measure Measure Retention Time (tR) Inject->Measure Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Measure->Calc Compare Compare k' Values (Higher k' = Higher LogP) Calc->Compare

Figure 2: Workflow for RP-HPLC determination of relative lipophilicity.

References

  • Direct no-carrier-added 18F-labelling of arenes via nucleophilic substitution on aryl(2-thienyl)iodonium salts. Source: Dissertation, Ross, T.L. (2006). Provides the specific k' values for fluoroanisole isomers. URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Source: Journal of Medicinal Chemistry (2021). Discusses the general trends of ortho/meta/para fluorination. URL:[Link]

  • Hansch-Leo Lipophilicity Parameters. Source: Wiley Online Library / Classic Medicinal Chemistry Texts. Basis for calculated LogP estimations. URL:[Link]

  • PubChem Compound Summary: 4-Fluoroanisole. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 2-(Difluoromethyl)-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling procedures for 2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0). While often treated as a generic organic intermediate, this compound presents specific risks due to its difluoromethyl (


)  moiety. Unlike fully fluorinated trifluoromethyl groups, the 

bond in the difluoromethyl group can exhibit distinct reactivity patterns, and its combustion releases significant quantities of Hydrogen Fluoride (HF) .

Operational Directive: Do not dispose of this compound in general organic waste streams. It must be segregated into Halogenated Waste streams to ensure incineration occurs in facilities equipped with HF scrubbers.

Chemical Identity & Physical Properties
PropertyDescription
Chemical Name 2-(Difluoromethyl)-5-fluoroanisole
CAS Number 1214338-95-0
Molecular Formula

Molecular Weight 176.14 g/mol
Physical State Liquid (Standard ambient conditions)
Solubility Soluble in organic solvents (DCM, EtOAc, Methanol); Immiscible with water.
Hazard Identification (GHS Classification)
Hazard ClassCodeDescription
Flammable Liquid H227/H226 Combustible liquid. Flash point likely 60–90°C (estimated based on analogs).
Skin/Eye Irritant H315 / H319 Causes skin irritation and serious eye irritation.[1]
STOT-SE H335 May cause respiratory irritation.[1]
Combustion Risk N/A CRITICAL: Decomposes to form Hydrogen Fluoride (HF) and Carbonyl Fluoride upon burning.
Waste Segregation & Disposal Protocol

The integrity of the disposal chain relies on accurate segregation at the bench level. Misclassification of fluorinated organics can lead to corrosion of standard incinerators or release of toxic effluents.

Step 1: Stream Selection
  • Correct Stream: Halogenated Organic Waste .

  • Incorrect Stream: General Organic Waste (Non-Halogenated), Aqueous Waste, or Trash.

  • Rationale: Incineration of fluorinated compounds requires temperatures

    
     and alkaline scrubbing systems to neutralize the HF gas generated. Standard non-halogenated waste incinerators often lack these scrubbers, leading to environmental release and equipment damage.
    
Step 2: Packaging & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass.

    • Note: While the pure compound is compatible with glass, if the waste mixture contains traces of free HF (from hydrolysis), use HDPE or PP containers to prevent glass etching and failure.

  • Labeling Requirements:

    • Standard Hazardous Waste Label.

    • Constituents: Explicitly list "2-(Difluoromethyl)-5-fluoroanisole" and "Fluorinated Organics".

    • Hazard Checkboxes: Flammable, Toxic, Irritant.[1]

Step 3: Pre-Disposal Quenching (If in Reaction Mixture)

If the compound is part of a reaction mixture containing reactive reagents (e.g., strong bases like


-BuLi or oxidizers):
  • Cool the reaction vessel to

    
    .
    
  • Quench slowly with a compatible proton source (e.g., saturated

    
     or Isopropanol) under an inert atmosphere.
    
  • Extract the organic layer.

  • Segregate the organic layer into the Halogenated Waste container.

Spill Response Strategy

Trigger: Spills


 or any spill outside a fume hood.
Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is active.

  • PPE Escalation:

    • Gloves: Double-glove. Inner: Nitrile (4 mil); Outer: Silver Shield/Laminate (if available) or thick Nitrile (8 mil). Fluorinated organics can permeate standard nitrile over time.

    • Respiratory: If outside a fume hood, use a half-mask respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).

  • Containment:

    • Do NOT use: Sawdust or paper towels (flammability risk).

    • Use: Vermiculite, sand, or commercial "Solvent Absorbent" pads.

  • Cleanup:

    • Cover the spill with absorbent material from the perimeter inward.

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Debris contaminated with Fluorinated Organics" .

Operational Decision Workflow

The following diagram illustrates the critical decision-making pathway for handling waste streams containing 2-(Difluoromethyl)-5-fluoroanisole.

DisposalWorkflow Start Waste Generation: 2-(Difluoromethyl)-5-fluoroanisole CheckState Is it a Pure Chemical or Reaction Mixture? Start->CheckState ReactionMix Reaction Mixture CheckState->ReactionMix Mixture PureChem Pure Chemical / Solvent Soln CheckState->PureChem Pure Quench Step 1: Quench Reactivity (Sat. NH4Cl / IPA) ReactionMix->Quench HaloCheck CRITICAL CHECK: Does it contain Halogens? PureChem->HaloCheck PhaseSep Step 2: Phase Separation Quench->PhaseSep Aqueous Aqueous Phase PhaseSep->Aqueous Organic Organic Phase PhaseSep->Organic AqCheck Check for Heavy Metals or Cyanides Aqueous->AqCheck Organic->HaloCheck AqDisp Aqueous Waste Stream (Adjust pH 6-9) AqCheck->AqDisp Clean HaloStream DISPOSAL ENDPOINT: Halogenated Organic Waste (High Temp Incineration + Scrubber) HaloCheck->HaloStream Yes (Contains F) NonHaloStream Non-Halogenated Stream (FORBIDDEN) HaloCheck->NonHaloStream No

Figure 1: Decision tree for the segregation of fluorinated anisole waste. The "Halogenated" path is mandatory to prevent HF release during incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724989, 2,5-Difluoroanisole (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography. Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 2-(Difluoromethyl)-5-fluoroanisole (CAS 1214338-95-0).[2] Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Chemical Waste Segregation Guide: Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.